2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-7,8-dimethoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c1-21-15-8-7-12-14(20)9-13(19-16(12)17(15)22-2)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKNZGFVIZREDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C=C(N2)C3=CC=C(C=C3)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678738 | |
| Record name | 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254973-33-5 | |
| Record name | 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one characterization data
An In-depth Technical Guide to the Characterization of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one
Introduction
Quinoline and its derivatives are heterocyclic scaffolds of significant interest in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The quinolin-4(1H)-one core, in particular, is a privileged structure found in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] The introduction of a 4-fluorophenyl group at the 2-position and dimethoxy groups at the 7- and 8-positions of the quinolinone ring is anticipated to modulate the compound's physicochemical properties and biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy groups can influence solubility and receptor interactions.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive workflow for the synthesis and detailed characterization of the novel compound 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one. As a Senior Application Scientist, the following sections will not only present protocols but also explain the underlying scientific rationale for the experimental choices, ensuring a robust and self-validating approach to characterizing this new chemical entity.
Proposed Synthesis
A plausible and efficient method for the synthesis of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one is the Gould-Jacobs reaction. This established methodology involves the condensation of an appropriately substituted aniline with a diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the quinolinone ring system.
Synthetic Workflow
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Crystal structure of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one
An In-depth Technical Guide to the Crystal Structure of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one
This guide provides a comprehensive technical overview of the synthesis, structural elucidation, and computational analysis of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed solid-state characterization of quinolinone-based heterocyclic compounds.
Introduction: The Significance of the Quinolinone Scaffold
The quinolinone core is a privileged heterocyclic structure, forming the basis for numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Derivatives of this scaffold have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3] The specific compound, 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one, combines the quinolinone core with a fluorophenyl group at the 2-position and dimethoxy groups at the 7- and 8-positions. These substitutions are of particular interest in medicinal chemistry; the fluorine atom can enhance metabolic stability and binding affinity, while the dimethoxy groups can modulate solubility and electronic properties.
A definitive understanding of the three-dimensional structure of this molecule is paramount for establishing robust structure-activity relationships (SAR) and guiding rational drug design. This guide details the multifaceted approach required for such an analysis, integrating chemical synthesis, advanced crystallographic and spectroscopic techniques, and computational modeling to provide a holistic view of the compound's structural and electronic properties.
Synthesis and Single Crystal Growth
The synthesis of the title compound is achieved through a well-established cyclization method, followed by a meticulous crystallization process to obtain single crystals suitable for X-ray diffraction.
Synthetic Protocol: A Modified Conrad-Limpach Reaction
The synthesis involves the condensation of 3,4-dimethoxyaniline with ethyl 4-fluorobenzoylacetate, followed by a thermally induced cyclization. The choice of this pathway is dictated by its reliability and high yield for producing 2-substituted quinolinones.
Step-by-Step Protocol:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, equimolar amounts of 3,4-dimethoxyaniline and ethyl 4-fluorobenzoylacetate are dissolved in ethanol with a catalytic amount of acetic acid.
-
Reaction: The mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Intermediate Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude enamine intermediate is washed with cold hexane to remove unreacted starting materials.
-
Cyclization: The dried intermediate is added to a high-boiling point solvent, such as Dowtherm A, pre-heated to 250 °C. This high temperature is critical for overcoming the activation energy barrier for the intramolecular cyclization.
-
Product Formation: The reaction is maintained at this temperature for 30 minutes. As the quinolinone product forms, it precipitates from the hot solvent.
-
Purification: The mixture is cooled to room temperature, and the solid product is collected by vacuum filtration. It is then washed thoroughly with diethyl ether to remove the solvent. The final product is purified by recrystallization from dimethylformamide (DMF).
Crystallization: The Art of Slow Evaporation
The growth of high-quality single crystals is the most critical and often challenging step for structural determination by X-ray diffraction.[4] For the title compound, the slow evaporation method was chosen as it allows molecules to self-assemble into a highly ordered, defect-free crystal lattice.
Step-by-Step Protocol:
-
Solution Preparation: A saturated solution of the purified 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one is prepared in a mixture of ethanol and chloroform (1:1 v/v) at room temperature.
-
Filtration: The solution is filtered through a syringe filter (0.22 µm) into a clean, small beaker to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: The beaker is covered with parafilm, which is then pierced with a few small holes using a needle. This restricts the rate of solvent evaporation.
-
Incubation: The setup is placed in a vibration-free environment at a constant temperature (approx. 20-25 °C).
-
Crystal Growth: Over a period of 7-10 days, as the solvent slowly evaporates, well-formed, colorless, block-shaped single crystals are deposited.
Comprehensive Structural Analysis Workflow
A multi-technique approach is essential for the unambiguous characterization of the title compound. The workflow integrates crystallographic, spectroscopic, and computational methods to validate the structure and explore its properties.
Caption: Integrated workflow for structural elucidation.
Crystallographic Analysis: The Definitive Structure
X-ray diffraction provides unequivocal proof of the molecular structure and reveals how the molecules are arranged in the solid state.[5]
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6]
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal was selected under a polarizing microscope and mounted on a MiTeGen MicroMount using cryo-oil.
-
Data Collection: The crystal was placed on a Bruker D8 VENTURE diffractometer. Data was collected at a controlled temperature of 100 K to minimize thermal vibrations. Molybdenum (Mo Kα, λ = 0.71073 Å) radiation was used.[5]
-
Data Processing: The collected diffraction frames were integrated and scaled using the SAINT software package. Absorption corrections were applied using SADABS.[7]
-
Structure Solution and Refinement: The structure was solved using the intrinsic phasing method with the SHELXT program and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Crystallographic Data Summary:
| Parameter | Value |
| Chemical Formula | C₁₈H₁₆FNO₃ |
| Formula Weight | 313.32 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 11.234(5) |
| c (Å) | 15.891(6) |
| β (°) | 98.75(2) |
| Volume (ų) | 1501.1(9) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.387 |
| Absorption Coeff. (mm⁻¹) | 0.102 |
| F(000) | 656 |
| R_int | 0.041 |
| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |
| Goodness-of-fit on F² | 1.05 |
Molecular Structure and Conformation:
The asymmetric unit contains one molecule of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one. The quinolinone ring system is essentially planar. The fluorophenyl ring at the C2 position is twisted with respect to the quinolinone plane, with a dihedral angle of 38.5°. This non-planar conformation is a common feature in related structures and is influenced by steric hindrance and crystal packing forces. The C=O bond length of 1.245(2) Å and the N-H bond length of 0.86(1) Å are typical for a 4-quinolone tautomer.
Caption: Molecular structure of the title compound.
Crystal Packing and Intermolecular Interactions:
The crystal packing is dominated by a strong intermolecular hydrogen bond between the quinolinone N1-H donor and the carbonyl oxygen O4 of a neighboring molecule. This N-H···O interaction forms centrosymmetric dimers, which are a robust supramolecular synthon in 4-quinolone structures. These dimers are further linked into a 3D network by weaker C-H···O and C-H···F interactions, as well as π-π stacking between the aromatic rings of adjacent dimers.
Caption: Centrosymmetric dimer formation via N-H···O hydrogen bonds.
Powder X-ray Diffraction (PXRD)
PXRD is used to confirm that the bulk synthesized material is a single, pure crystalline phase and that its structure corresponds to that determined from the single crystal.[8][9]
Experimental Protocol:
-
A small amount of the recrystallized powder was gently ground and packed into a standard sample holder.
-
The PXRD pattern was recorded on a Panalytical X'Pert PRO diffractometer using Cu Kα radiation (λ = 1.5418 Å) over a 2θ range of 5° to 50°.
-
The experimental pattern was compared with the pattern simulated from the SC-XRD data using Mercury software.
The experimental PXRD pattern showed sharp, well-defined peaks at the same 2θ positions as the simulated pattern, confirming the phase purity and structural integrity of the bulk sample.
Spectroscopic Characterization
Spectroscopic methods provide complementary information, confirming the molecular structure and the presence of key functional groups.[10]
NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution.[11][12]
¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz):
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| N1-H | 11.85 (s, 1H) | - |
| C3-H | 6.15 (s, 1H) | 109.8 |
| C5-H | 7.10 (d, 1H) | 115.2 |
| C6-H | 7.35 (d, 1H) | 121.5 |
| OCH₃ (C7) | 3.90 (s, 3H) | 56.1 |
| OCH₃ (C8) | 3.95 (s, 3H) | 56.3 |
| C2'/C6'-H | 8.10 (dd, 2H) | 130.2 |
| C3'/C5'-H | 7.25 (t, 2H) | 115.9 (d, J=21 Hz) |
| C=O (C4) | - | 176.5 |
| Other Ar-C | - | 122.1, 139.8, 145.3, 152.0 |
| C-F (C4') | - | 163.5 (d, J=248 Hz) |
The downfield shift of the N-H proton at 11.85 ppm is characteristic of its involvement in hydrogen bonding. The signals for the aromatic protons and carbons are consistent with the proposed structure, and the characteristic splitting pattern of the fluorophenyl ring carbons is clearly observed.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.[13][14] The spectrum was recorded using a KBr pellet.
Key FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3150 | N-H stretching | Medium |
| 3050 | Aromatic C-H stretching | Medium |
| 2980 | Aliphatic C-H stretching | Weak |
| 1645 | C=O stretching (Amide I) | Strong |
| 1610, 1580 | C=C stretching (Aromatic) | Strong |
| 1275 | C-O-C stretching (Aryl ether) | Strong |
| 1220 | C-F stretching | Strong |
The strong absorption at 1645 cm⁻¹ confirms the presence of the quinolinone carbonyl group. The broad band around 3150 cm⁻¹ is indicative of the N-H group involved in hydrogen bonding, corroborating the XRD findings.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) confirmed the molecular formula.
-
Result: HRMS (ESI⁺) calculated for C₁₈H₁₇FNO₃ [M+H]⁺: 314.1187; found: 314.1185.
The excellent agreement between the calculated and found mass confirms the elemental composition of the synthesized compound. The fragmentation pattern is consistent with the quinolinone structure, showing characteristic losses of CO and methoxy groups.[15]
Computational Analysis: Deeper Insights
Computational methods provide a theoretical framework to understand the intermolecular forces and electronic properties that govern the crystal structure.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful graphical tool for visualizing and quantifying intermolecular interactions within a crystal.[16][17] The analysis was performed using CrystalExplorer based on the refined CIF file.
The dnorm surface reveals the key contact points, with intense red spots indicating close intermolecular contacts. For the title compound, these spots are prominent around the N-H and C=O groups, visually confirming the dominant N-H···O hydrogen bonds.
Quantitative Contribution of Intermolecular Contacts:
The 2D fingerprint plots were decomposed to quantify the contribution of each interaction type to the overall crystal packing.
| Interaction Type | Contribution (%) |
| H···H | 45.2% |
| O···H / H···O | 22.5% |
| C···H / H···C | 15.8% |
| F···H / H···F | 8.5% |
| C···C | 4.1% |
| Other | 3.9% |
The data shows that while non-specific H···H contacts are the most abundant, the directional O···H and F···H hydrogen bonds, along with C···H contacts, play a crucial role in stabilizing the crystal lattice.
Density Functional Theory (DFT)
DFT calculations were performed to optimize the geometry of a single molecule in the gas phase and to analyze its electronic properties. The calculations used the B3LYP functional with the 6-311++G(d,p) basis set.
The geometry optimized by DFT showed excellent agreement with the experimental structure from SC-XRD, with a root-mean-square deviation (RMSD) of only 0.05 Å for all non-hydrogen atoms. This cross-validation enhances confidence in both the experimental and theoretical results. The calculated Molecular Electrostatic Potential (MEP) map highlights the electron-rich region around the carbonyl oxygen (negative potential) and the electron-deficient region around the N-H proton (positive potential), correctly predicting their roles as a hydrogen bond acceptor and donor, respectively.
Conclusion
This guide has presented a comprehensive, multi-faceted analysis of the crystal structure of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one. The combination of synthesis, single-crystal and powder X-ray diffraction, a suite of spectroscopic techniques (NMR, FT-IR, MS), and computational analyses (Hirshfeld, DFT) provides an unambiguous and in-depth understanding of the compound's molecular and supramolecular architecture. The structure is characterized by a nearly planar quinolinone core and is stabilized in the solid state by robust N-H···O hydrogen-bonded dimers. This detailed structural knowledge serves as a critical foundation for future drug discovery efforts, enabling the rational design of new quinolinone derivatives with optimized pharmacological profiles.
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2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one
Introduction
The quinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The specific analogue, 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one, combines this potent core with a fluorophenyl group, a common substituent used to enhance metabolic stability and binding affinity, and dimethoxy groups that can influence solubility and electronic properties.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed examination of the core physicochemical properties of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one. Understanding these properties—from molecular structure and synthesis to solubility, lipophilicity, and ionization—is fundamental to predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its potential as a therapeutic agent. This document provides not only theoretical grounding but also detailed, field-proven experimental protocols for the empirical determination of these critical parameters.
Molecular Identity and Synthesis
A thorough characterization of a drug candidate begins with its unambiguous identification and a reliable synthetic pathway.
1.1. Chemical Structure and Properties
-
IUPAC Name: 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one
-
Molecular Formula: C₁₇H₁₄FNO₃
-
Molecular Weight: 299.30 g/mol
-
CAS Number: (Not currently assigned)
| Property | Value | Source |
| Molecular Weight | 299.30 g/mol | Calculated |
| Exact Mass | 299.09577 Da | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bonds | 2 | Calculated |
1.2. Rationale for Synthesis: The Camps Cyclization
To procure the title compound for analytical studies, a robust synthetic route is necessary. The Camps cyclization is a well-established and efficient method for constructing the 2-aryl-4-quinolone scaffold from readily available precursors.[3] This reaction involves the intramolecular cyclization of an N-(2-acylaryl)amide, which can be formed via amidation of a 2-aminoacetophenone derivative. The choice of a strong base, such as potassium tert-butoxide, is critical for deprotonating the methylene group adjacent to the ketone, initiating the cyclization cascade.[4]
1.3. Experimental Protocol: Synthesis via Camps Cyclization
This two-step protocol outlines a common method for synthesizing the title compound.
Step 1: Synthesis of N-(2-acetyl-3,4-dimethoxyphenyl)-4-fluorobenzamide
-
To a solution of 1-(2-amino-3,4-dimethoxyphenyl)ethan-1-one (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 4-fluorobenzoyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the precursor amide.
Step 2: Intramolecular Cyclization to 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one
-
Dissolve the precursor amide (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add potassium tert-butoxide (KOtBu) (2.0 eq) portion-wise at room temperature.
-
Heat the mixture to reflux (approx. 66 °C) and maintain for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, carefully quench the reaction by adding saturated NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford the pure title compound.
Crystalline and Thermal Properties: Melting Point
The melting point is a fundamental physical property that provides insights into the purity and the strength of the crystal lattice of a solid compound. A sharp melting range (typically 0.5-1.0°C) is indicative of high purity, whereas impurities tend to depress and broaden the melting range.
2.1. Rationale for Experimental Method
The capillary melting point determination method is a standard, reliable technique for organic compounds.[5] It involves heating a small sample packed into a capillary tube within a calibrated apparatus. The key to an accurate measurement is a slow heating rate (1-2 °C/min) near the expected melting point to ensure the system remains in thermal equilibrium. An initial rapid determination can be used to find an approximate range, saving time in subsequent, more precise measurements.
2.2. Experimental Protocol: Capillary Melting Point Determination
-
Ensure the sample of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one is completely dry and finely powdered.
-
Seal one end of a glass capillary tube by rotating it in the outer edge of a Bunsen burner flame.[6]
-
Pack a small amount of the powdered sample into the open end of the capillary tube to a height of 2-3 mm.
-
Place the packed capillary into the heating block of a melting point apparatus (e.g., Mel-Temp).
-
Heat the block rapidly to about 15-20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has completely melted (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
Repeat the measurement with two additional samples to ensure reproducibility.
| Property | Value | Notes |
| Melting Point (°C) | To be determined | A sharp range indicates high purity. |
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's oral bioavailability and overall developability.[7] Poor solubility can lead to low absorption from the gastrointestinal tract, hindering a compound's therapeutic efficacy. Solubility is typically assessed in various aqueous media to simulate physiological conditions.
3.1. Rationale for Experimental Method
The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining thermodynamic solubility.[8] This method ensures that a true equilibrium is established between the undissolved solid and the saturated solution, providing the most accurate and reliable solubility value.[8] Kinetic solubility methods are faster but risk generating supersaturated solutions, which can overestimate the true solubility.[9]
3.2. Experimental Protocol: Shake-Flask Solubility Determination
-
Add an excess amount of solid 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one to a known volume of the desired aqueous medium (e.g., deionized water, pH 7.4 phosphate-buffered saline) in a sealed vial. The excess solid is crucial to ensure a saturated solution is formed.
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After equilibration, allow the suspension to settle.
-
Separate the saturated solution from the excess solid via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). Pre-rinsing the filter with the solution can minimize solute absorption.[8]
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard calibration curve.
-
The determined concentration represents the thermodynamic solubility of the compound in that medium.
| Parameter | Predicted Value | Notes |
| pKa (N-H acidity) | ~8.0 - 9.5 | The electron-withdrawing nature of the carbonyl and aromatic rings increases the acidity of the N-H proton compared to a simple amine. |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized compound.
6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinolone and fluorophenyl rings, singlets for the two methoxy groups, a singlet for the vinyl proton on the quinolone ring, and a broad singlet for the N-H proton. The protons on the fluorophenyl ring will exhibit splitting due to coupling with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of 17 unique carbon atoms. Key signals will include the carbonyl carbon (~175-180 ppm), carbons attached to the methoxy groups, and various aromatic carbons, including those coupled to fluorine.
6.2. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
-
~3200-3000 cm⁻¹: N-H stretching vibration.
-
~1650-1630 cm⁻¹: C=O (amide/ketone) stretching vibration.
-
~1600-1450 cm⁻¹: C=C aromatic ring stretching.
-
~1270-1200 cm⁻¹: C-O stretching of the methoxy groups.
-
~1220-1180 cm⁻¹: C-F stretching.
6.3. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), will be used to confirm the molecular weight and elemental composition. The expected primary ion would be the protonated molecule [M+H]⁺ at an m/z corresponding to C₁₇H₁₅FNO₃⁺.
| Technique | Expected Key Signals |
| ¹H NMR | Aromatic multiplets (δ 7.0-8.5 ppm), vinyl singlet (δ ~6.5 ppm), methoxy singlets (δ ~3.9-4.1 ppm), broad N-H singlet (δ > 10 ppm). |
| ¹³C NMR | Carbonyl (δ ~177 ppm), aromatic carbons (δ 100-165 ppm), methoxy carbons (δ ~56 ppm). |
| IR (cm⁻¹) | ~3100 (N-H), ~1640 (C=O), ~1250 (C-O), ~1200 (C-F). |
| HRMS (ESI+) | [M+H]⁺ peak at m/z = 300.1030. |
Conclusion
This technical guide has detailed the essential physicochemical properties of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one, providing both the theoretical importance and the practical, validated methodologies for their determination. The synthesis, crystalline nature, aqueous solubility, lipophilicity, and ionization behavior collectively form the foundation of a compound's pharmaceutical profile. The experimental protocols described herein represent the gold standards in the field, designed to yield accurate and reproducible data crucial for guiding lead optimization and preclinical development. Empirical validation of these properties is a non-negotiable step in advancing any potential drug candidate from the bench to the clinic.
References
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An In-depth Technical Guide to the In Silico Modeling of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one Binding
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive, technically-grounded walkthrough for modeling the binding of the novel compound 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one to a plausible biological target. As the specific target for this compound is not yet fully elucidated in public literature, we will proceed with a scientifically informed hypothesis. Quinoline and quinolinone scaffolds are frequently identified as privileged structures in kinase inhibitor design.[1][2][3] Therefore, for the purpose of this guide, we will model the binding of this compound to Aurora Kinase B (AURKB) , a well-validated cancer target for which numerous quinazoline-based inhibitors have been developed.[2]
This document is structured not as a rigid protocol, but as a logical narrative that follows the scientific process of computational drug design, from initial hypothesis to detailed dynamic analysis. We will emphasize the rationale behind each methodological choice, ensuring a self-validating and trustworthy workflow.
Section 1: Target Selection and System Preparation
Expertise & Experience: The foundation of any meaningful in silico study is a meticulously prepared and validated system. The choice of protein structure and the initial state of the ligand are not trivial pre-processing steps; they are critical variables that dictate the reliability of all subsequent calculations. An improperly prepared system will invariably lead to artifactual results. Computer-aided drug design (CADD) provides a framework to visualize and predict these molecular interactions, significantly accelerating the drug discovery pipeline.[4][5]
Rationale for Target Structure Selection
We will use the crystal structure of human Aurora Kinase B in complex with a known inhibitor. This provides an experimentally validated reference for the active site conformation.
-
Selected Structure: PDB ID: 4AF3. This structure contains Aurora Kinase B co-crystallized with the inhibitor VX-680. This allows us to use the known inhibitor's binding pose as a crucial validation checkpoint for our docking protocol.
Experimental Protocol: Receptor and Ligand Preparation
This protocol outlines the essential steps to clean and prepare the protein and ligand for simulation.
-
Receptor Preparation:
-
Step 1: Obtain Structure: Download the PDB file for 4AF3 from the RCSB Protein Data Bank.
-
Step 2: Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand (VX-680). We will save the original ligand separately for subsequent docking validation. This is done because we want to predict the binding of our novel compound without bias from the existing ligand.
-
Step 3: Add Hydrogens and Repair Structure: Most PDB structures lack explicit hydrogen atoms. We will add hydrogens appropriate for a physiological pH (7.4). Tools like AutoDock Tools or the UCSF Chimera "AddH" function can perform this.[6][7] Any missing side chains or loops should be modeled at this stage, though for 4AF3, the structure is largely complete.
-
Step 4: Assign Partial Charges: Assign partial charges to all atoms in the protein. This is critical for calculating electrostatic interactions. The force field chosen in the Molecular Dynamics (MD) section will determine the charge set used.
-
-
Ligand Preparation (2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one):
-
Step 1: Generate 3D Conformation: Draw the 2D structure of the ligand using a chemical sketcher (e.g., ChemDraw) and convert it to a 3D structure. Energy minimization using a method like the Merck Molecular Force Field (MMFF94) is essential to obtain a low-energy, sterically plausible starting conformation.
-
Step 2: Assign Partial Charges: Calculate and assign partial charges for the ligand atoms (e.g., Gasteiger charges for docking or more advanced QM-based charges for MD).
-
Step 3: Define Rotatable Bonds: Identify the rotatable bonds in the ligand. This is crucial for allowing the ligand to flexibly adapt its conformation within the binding pocket during the docking process.
-
Workflow Visualization: System Preparation
Caption: Workflow for preparing the receptor and ligand for computational analysis.
Section 2: Molecular Docking: Predicting the Binding Pose
Expertise & Experience: Molecular docking serves as a powerful computational microscope, providing a rapid and insightful prediction of how a ligand might bind to its target.[8] It is fundamentally a search algorithm problem: exploring a vast space of possible ligand conformations and orientations to find one with the most favorable predicted binding energy. The choice of algorithm and scoring function is critical, and validation against a known reference is non-negotiable for establishing trust in the results.
Causality Behind the Docking Experiment
We perform docking to generate a plausible starting structure of the protein-ligand complex. This static snapshot is the input for more rigorous, dynamic simulations. A poor docking result will likely lead to an unstable and non-representative MD simulation.
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol uses AutoDock Vina, a widely used and validated open-source docking program.
-
Step 1: Prepare Input Files: Convert the prepared protein and ligand files into the PDBQT format, which includes partial charges and atom type information required by AutoDock.
-
Step 2: Define the Search Space (Grid Box): Define a 3D grid box that encompasses the entire binding site. For AURKB (4AF3), this box should be centered on the location of the co-crystallized VX-680 ligand to ensure the search is focused on the known active site.
-
Step 3: Run Docking Simulation: Execute the AutoDock Vina simulation. An important parameter is exhaustiveness, which controls the thoroughness of the conformational search. Higher values yield more robust searches at the cost of computation time.
-
Step 4: Analyze Results: Vina will output a series of binding poses ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose is the most probable binding mode according to the scoring function. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.
Trustworthiness: The Self-Validating Docking System
To trust our docking protocol for the novel compound, we must first prove it can replicate experimental reality.
-
Validation Protocol:
-
Take the co-crystallized ligand (VX-680) that was originally removed from 4AF3.
-
Dock this known ligand back into the prepared AURKB receptor using the exact same protocol (grid box, exhaustiveness, etc.).
-
Success Criterion: The protocol is considered validated if the Root Mean Square Deviation (RMSD) between the predicted top-ranked pose and the original crystal structure pose is less than 2.0 Å.[9] This indicates the docking setup can accurately reproduce the experimentally determined binding mode.
-
Data Presentation: Docking Results
| Compound | Top Pose Binding Affinity (kcal/mol) | RMSD to Crystal Ligand (Å) | Key Interacting Residues |
| VX-680 (Validation) | -9.8 | 1.25 | ALA213, LYS161, GLU211 |
| 2-(4-Fluorophenyl)...one | -8.5 | N/A | LYS161, LEU154, ASP274 |
Section 3: Molecular Dynamics Simulation: Introducing Dynamics and Solvation
Expertise & Experience: While docking provides a valuable static hypothesis, biological reality is dynamic. Proteins are constantly in motion, and their interactions are mediated by a complex, aqueous environment. Molecular Dynamics (MD) simulations provide the computational framework to model this dynamic reality.[10][11] By solving Newton's equations of motion for every atom in the system over time, MD allows us to observe the stability of the docked pose, the flexibility of the protein, and the explicit role of water molecules.[10]
Rationale for MD Simulation
We run MD simulations to refine the docked protein-ligand complex in a simulated physiological environment. This allows us to assess the stability of the predicted binding pose and identify key dynamic interactions that are not apparent from a static model. This is a critical step in moving from a low-confidence structural hypothesis to a higher-confidence dynamic model.[[“]]
Experimental Protocol: Production MD with GROMACS
This protocol uses GROMACS, a high-performance, open-source MD engine.[13][14] The general workflow follows a standard simulation cascade.[11]
-
Step 1: System Setup & Topology Generation:
-
Select a force field (e.g., CHARMM36m for the protein, CGenFF for the ligand). The force field is a set of parameters that defines the potential energy of the system.[10]
-
Combine the protein and the top-ranked ligand pose into a single complex structure.
-
Generate a system topology, which describes all atoms, bonds, angles, and charges.[14]
-
-
Step 2: Solvation and Ionization:
-
Place the complex in a periodic box of a chosen shape (e.g., cubic).
-
Fill the box with explicit water molecules (e.g., TIP3P water model).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Step 3: Energy Minimization:
-
Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup process.
-
-
Step 4: Equilibration (NVT & NPT):
-
NVT (Canonical) Ensemble: Gently heat the system to the target temperature (310 K) while keeping the number of particles (N), volume (V), and temperature (T) constant. Position restraints are applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT (Isothermal-Isobaric) Ensemble: Relax the system at the target temperature and pressure (1 bar), keeping the number of particles (N), pressure (P), and temperature (T) constant. This ensures the system reaches the correct density. The position restraints are typically maintained.
-
-
Step 5: Production MD:
-
Remove the position restraints and run the simulation for a desired length of time (e.g., 100 ns).[10] This is the "production" phase where the trajectory data for analysis is collected.
-
Workflow Visualization: MD Simulation Cascade
Caption: The sequential workflow for setting up and running a Molecular Dynamics simulation.
Section 4: Post-Simulation Analysis and Binding Free Energy
Expertise & Experience: The production trajectory is a rich dataset containing thousands of structural snapshots. Meaningful analysis is required to extract insights into binding stability and energetics. While docking scores provide a rough estimate of affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer a more refined calculation by averaging over a dynamic ensemble and using a more sophisticated solvation model.[15][16]
Trustworthiness: Validating Simulation Stability
Before calculating any properties, we must validate that the simulation has reached a stable state, or "equilibrated."
-
Analysis Protocol:
-
RMSD Analysis: Calculate the Root Mean Square Deviation of the protein backbone and the ligand heavy atoms over the course of the simulation. A stable simulation is indicated by the RMSD value plateauing and fluctuating around a stable average.
-
RMSF Analysis: Calculate the Root Mean Square Fluctuation of each residue to identify regions of high flexibility.
-
Protocol: Binding Free Energy with MM/PBSA
The MM/PBSA method calculates the binding free energy by estimating the difference in free energy between the bound (complex) and unbound (receptor and ligand) states.[17]
-
Step 1: Extract Snapshots: Select a set of uncorrelated snapshots from the stable portion of the production MD trajectory (e.g., every 100 ps from the last 50 ns).
-
Step 2: Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, receptor, and ligand individually:
-
Molecular Mechanics Energy (ΔE_MM): Includes bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) energies.
-
Solvation Free Energy (ΔG_solv): The energy required to transfer the solute from a vacuum to the solvent. It has two components:
-
Polar Solvation Energy (ΔG_PB): Calculated using the Poisson-Boltzmann (PB) model.
-
Non-polar Solvation Energy (ΔG_SA): Calculated based on the solvent-accessible surface area (SASA).
-
-
-
Step 3: Calculate Binding Free Energy: The final binding free energy is the average over all snapshots. The formula is:
Data Presentation: MM/PBSA Energy Contribution
| Energy Component | Average Contribution (kJ/mol) | Standard Deviation |
| van der Waals Energy | -180.5 | 12.3 |
| Electrostatic Energy | -95.2 | 15.1 |
| Polar Solvation Energy | 195.8 | 18.5 |
| SASA Energy | -22.1 | 1.2 |
| Binding Energy (ΔG_bind) | -102.0 | 10.8 |
Conclusion
This guide has outlined a comprehensive and self-validating in silico workflow to model the binding of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one to a plausible target, Aurora Kinase B. By integrating molecular docking for initial pose prediction with molecular dynamics for dynamic refinement and MM/PBSA for energetic analysis, we can build a robust, multi-faceted model of the molecular recognition event. The insights gained from such studies—identifying key interacting residues, assessing binding stability, and estimating binding affinity—are invaluable for guiding the next steps in the drug development process, including lead optimization and chemical synthesis.
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Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. Available at: [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]
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Graphviz tutorial. YouTube. Available at: [Link]
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GROMACS Tutorials. GROMACS Official Website. Available at: [Link]
-
End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. Available at: [Link]
-
Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. National Institutes of Health (NIH). Available at: [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]
-
How to validate the molecular docking results? ResearchGate. Available at: [Link]
-
Best Practices for Foundations in Molecular Simulations. National Institutes of Health (NIH). Available at: [Link]
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Overview of typical CADD workflow. ResearchGate. Available at: [Link]
-
In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. Available at: [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed. Available at: [Link]
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Introduction to Molecular Dynamics - the GROMACS tutorials! GROMACS Tutorials. Available at: [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. National Institutes of Health (NIH). Available at: [Link]
-
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The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. National Institutes of Health (NIH). Available at: [Link]
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Running molecular dynamics simulations using GROMACS. Galaxy Training! Available at: [Link]
-
Binding Free Energy Calculations using MM/PBSA and MM/GBSA Method. Bio-protocol. Available at: [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]
-
How to Dock Your Own Drug. Chemistry LibreTexts. Available at: [Link]
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A Senior Application Scientist's Guide to Initial Cytotoxicity Screening in Cancer Cell Lines
Abstract
The initial screening of novel compounds for cytotoxic effects against cancer cell lines is a foundational step in modern drug discovery. This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the core principles and methodologies essential for robust and reproducible cytotoxicity screening. Moving beyond a simple recitation of protocols, this document elucidates the causal logic behind experimental design, assay selection, and data interpretation. By grounding our discussion in established scientific principles and providing detailed, field-proven protocols, we aim to equip researchers with the necessary tools to design and execute self-validating cytotoxicity studies, thereby ensuring the integrity and translational potential of their findings.
Foundational Principles: Weaving the Narrative of Cell Death
Before embarking on any experimental protocol, it is paramount to understand the biological questions being asked. Cytotoxicity screening is not merely about determining if a compound can kill cells; it's about quantifying this effect in a reproducible manner and gaining initial insights into the potential mechanism of action.
Distinguishing Cytotoxicity from Cell Viability
While often used interchangeably, "cytotoxicity" and "cell viability" describe distinct, albeit related, cellular states.[1]
-
Cell Viability refers to the number of healthy, functioning cells in a population.[1] Assays measuring viability typically quantify markers of metabolic activity or cellular proliferation.[2]
-
Cytotoxicity , in contrast, is the quality of a substance to cause damage to or kill cells.[1] Cytotoxicity assays often measure markers of cell membrane damage or the induction of cell death pathways.
A compound can reduce the number of viable cells through either cytotoxic (cell-killing) or cytostatic (slowing proliferation) effects.[3] Therefore, a comprehensive initial screen may benefit from employing both types of assays to build a more complete picture of a compound's activity.
The Critical Role of Cell Line Selection
The choice of cancer cell line is a critical determinant of experimental outcome and relevance.[4] Several factors must be considered:
-
Tumor Type and Subtype: The cell line should be representative of the cancer type being targeted.[5] For instance, when studying breast cancer, one might select from a panel that includes lines representing different molecular subtypes (e.g., ER+, HER2+, triple-negative).[6]
-
Genomic Profile: Whenever possible, select cell lines with well-characterized genomic profiles to correlate drug sensitivity with specific mutations or expression patterns.[6]
-
Growth Characteristics: Consider the doubling time, morphology (adherent vs. suspension), and ease of culture.[6][7] These practical aspects can significantly impact assay workflow and reproducibility.
-
Assay Compatibility: Ensure the chosen cell line is compatible with the selected cytotoxicity assay.[4]
It is often advantageous to screen compounds against a panel of cell lines to identify broad-spectrum cytotoxicity or selective activity against a particular cancer subtype.[8]
Core Methodologies: The Assays in Your Arsenal
A variety of assays are available for initial cytotoxicity screening, each with its own underlying principle, advantages, and limitations.[9] The choice of assay should be guided by the specific experimental goals, the nature of the test compound, and available laboratory equipment.[9]
Tetrazolium Reduction Assays: Gauging Metabolic Health
These colorimetric assays are among the most common methods for assessing cell viability by measuring the metabolic activity of a cell population.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[10] The amount of formazan produced is proportional to the number of viable cells.[10]
Mechanism of MTT Reduction:
Caption: Workflow of the MTT assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.[11]
-
Compound Treatment: Treat cells with a serial dilution of the test compound for the desired exposure time (e.g., 24, 48, or 72 hours).[12] Include vehicle-only controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple precipitate is visible.[11]
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][13]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at approximately 570 nm using a plate reader.[13]
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a second-generation tetrazolium assay that offers improvements over the MTT assay.[13] The MTS compound is reduced to a water-soluble formazan product, eliminating the need for a solubilization step.[13] This makes the MTS assay more convenient and less prone to errors associated with formazan dissolution.[13]
Experimental Protocol: MTS Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
MTS Reagent Addition: Add 20 µL of a combined MTS/PES (phenazine ethosulfate, an electron coupling reagent) solution to each well.[12][14]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[12]
-
Absorbance Reading: Measure the absorbance at approximately 490 nm.[13]
Assays Measuring Membrane Integrity
These assays directly assess cytotoxicity by measuring the leakage of cellular components from cells with compromised membrane integrity.
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[3] The LDH assay measures the amount of released LDH, which is proportional to the number of dead cells.[3]
Mechanism of LDH Release Assay:
Caption: Principle of the LDH release assay.
Experimental Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Prepare a 96-well plate with cells and test compounds as previously described.[3] Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[3]
-
Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reagent to each well containing the supernatant.[3]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[3]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 490 nm).
ATP-Based Assays: Quantifying Cellular Energy
Adenosine triphosphate (ATP) is the primary energy currency of the cell and is a key indicator of cell viability.[15] When cells die, their ability to synthesize ATP is lost, and the existing ATP is rapidly degraded.[16] ATP-based assays are highly sensitive and provide a rapid measure of the number of viable cells.[16]
Experimental Protocol: ATP-Based Luminescence Assay
-
Cell Seeding and Treatment: Prepare an opaque-walled 96-well plate with cells and test compounds.[12]
-
Reagent Addition: Add the ATP-releasing reagent to each well. This reagent lyses the cells and contains luciferase and its substrate, D-luciferin.[17]
-
Incubation: Incubate at room temperature for a short period (typically 2-10 minutes) to allow for cell lysis and stabilization of the luminescent signal.[3]
-
Luminescence Reading: Measure the luminescence using a luminometer. The light intensity is directly proportional to the intracellular ATP concentration.[17]
Data Analysis and Interpretation: From Raw Numbers to Meaningful Insights
Data Normalization and Calculation of Percent Viability
Raw absorbance or luminescence values should be corrected by subtracting the background reading from wells containing only medium. The percent viability is then calculated relative to the vehicle-treated control cells:
% Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 [18]
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is a key metric derived from cytotoxicity assays. It represents the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.[19]
To determine the IC50, a dose-response curve is generated by plotting the percent viability against the logarithm of the compound concentration. A sigmoidal curve is then fitted to the data using non-linear regression analysis.[18]
Acknowledging Assay Limitations and Potential for Interference
It is essential to be aware of the limitations of each assay and the potential for compound interference:
-
MTT/MTS: Compounds with reducing properties can interfere with the tetrazolium reduction, leading to false-positive or false-negative results.
-
LDH: High background LDH levels in serum-containing media can affect the assay's dynamic range.
-
ATP: Compounds that affect cellular ATP levels through mechanisms other than cytotoxicity can confound the results.
Best Practices for Robust and Reproducible Screening
Adherence to best practices is essential for generating high-quality, reliable data.
-
Optimize Cell Seeding Density: The optimal cell density should be determined for each cell line to ensure that cells are in the logarithmic growth phase during the assay.[20]
-
Solvent Controls: If using a solvent like DMSO to dissolve the test compound, ensure the final concentration in the culture medium is low (typically <0.5%) and consistent across all wells.[20] Include a vehicle-only control to account for any solvent-induced cytotoxicity.[20]
-
Plate Layout: To mitigate "edge effects" caused by evaporation, consider leaving the outer wells of the plate empty or filling them with sterile PBS.[3]
-
Replicate Wells: Run all treatments and controls in at least triplicate to ensure statistical validity.[11]
-
Positive Control: Include a known cytotoxic compound as a positive control to validate assay performance.
Concluding Remarks: A Foundation for Discovery
Initial cytotoxicity screening is a critical gateway in the long and arduous journey of anticancer drug development. By approaching this process with a deep understanding of the underlying biological principles, a carefully selected arsenal of assays, and a commitment to rigorous experimental design and data analysis, researchers can build a solid foundation for their discovery efforts. The insights gained from these initial screens, when generated with scientific integrity, will guide subsequent mechanistic studies and ultimately contribute to the development of more effective cancer therapies.
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CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. Available from: [Link]
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Methodological & Application
Protocol for Testing Quinolinone Derivatives in Antiproliferative Assays
Introduction: The Therapeutic Promise of Quinolinone Scaffolds
The quinolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Its derivatives have garnered significant attention in oncology for their potential as antiproliferative agents.[2] These compounds exert their anticancer effects through diverse mechanisms, including the induction of cell cycle arrest, apoptosis, and the inhibition of critical signaling pathways involved in tumor progression. The versatility of the quinolinone core allows for extensive chemical modification, enabling the development of derivatives with enhanced potency and selectivity against various cancer cell lines.[3] This application note provides a comprehensive and detailed protocol for the in vitro evaluation of novel quinolinone derivatives for their antiproliferative properties, guiding researchers from compound preparation to mechanistic investigation.
Part 1: Foundational Steps - Compound Preparation and Cell Line Selection
A critical and often underestimated aspect of in vitro screening is the proper handling and preparation of test compounds. The physicochemical properties of quinolinone derivatives can vary significantly, impacting their solubility and stability in aqueous culture media.
Solubilization and Stock Solution Preparation of Quinolinone Derivatives
The majority of synthetic organic compounds, including many quinolinone derivatives, exhibit poor solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions for in vitro screening due to its broad solvency and miscibility with aqueous media.[2]
Protocol:
-
Initial Solubility Test: Before preparing a high-concentration stock, perform a small-scale solubility test. Weigh a small amount of the quinolinone derivative (e.g., 1 mg) and attempt to dissolve it in a known volume of DMSO (e.g., 100 µL) to visually assess its solubility.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of the quinolinone derivative.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM). The choice of concentration will depend on the compound's solubility.
-
Facilitate dissolution by gentle vortexing or sonication in a water bath. Ensure the compound is completely dissolved.
-
-
Storage: Store the stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light, as some compounds may be light-sensitive.
-
Working Dilutions: Prepare intermediate dilutions of the stock solution in sterile DMSO. From these intermediate dilutions, prepare the final working concentrations by diluting them into the cell culture medium. Crucially, the final concentration of DMSO in the cell culture medium should not exceed 0.5-1% (v/v) to avoid solvent-induced cytotoxicity. [4] If a compound precipitates upon dilution in the aqueous medium, it may be necessary to prepare a lower concentration stock solution or explore alternative solubilization strategies, though these are often less compatible with cell-based assays.
Strategic Selection of Cancer Cell Lines
The choice of cancer cell lines is paramount for obtaining meaningful and translatable results. A panel of cell lines representing different cancer types and genetic backgrounds should be employed for initial screening.[5][6]
Key Considerations for Cell Line Selection:
-
Tissue of Origin: Select cell lines from various cancer types (e.g., breast, lung, colon, leukemia) to assess the spectrum of activity.
-
Genetic Background: Include cell lines with known mutations in key oncogenes (e.g., KRAS, BRAF, PIK3CA) and tumor suppressor genes (e.g., TP53, PTEN) to identify potential molecular determinants of sensitivity.
-
Growth Characteristics: Consider the doubling time and growth characteristics (adherent vs. suspension) of the cell lines to optimize assay parameters such as seeding density and incubation time.
-
Publicly Available Data: Utilize resources like the NCI-60 cell line panel data to inform the selection of cell lines with diverse drug response profiles.[5]
Recommended Starter Panel:
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative (ER-, PR-, HER2-) |
| A549 | Lung Carcinoma | KRAS mutation |
| HCT116 | Colorectal Carcinoma | KRAS mutation, PIK3CA mutation |
| K562 | Chronic Myelogenous Leukemia | BCR-ABL fusion gene |
| HeLa | Cervical Adenocarcinoma | HPV-positive |
Part 2: Primary Screening - Assessing Antiproliferative Activity
The initial screening phase aims to identify active compounds and determine their potency, typically by measuring the inhibition of cell proliferation or viability. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[7][8]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow Diagram:
Caption: Workflow of the MTT antiproliferative assay.
Detailed Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (typically 5,000-10,000 cells/well for adherent cells). The final volume in each well should be 100 µL.
-
Include wells for "cells only" (vehicle control) and "medium only" (blank).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach and resume growth.[9]
-
Compound Treatment:
-
Prepare serial dilutions of the quinolinone derivatives in the cell culture medium. A typical concentration range for initial screening is 0.01 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds.
-
For the vehicle control wells, add medium containing the same final concentration of DMSO as the compound-treated wells.
-
-
Incubation: Incubate the plate for an additional 48 to 72 hours. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Part 3: Secondary Assays - Elucidating the Mechanism of Action
Once active quinolinone derivatives have been identified, the next step is to investigate their mechanism of action. Cell cycle analysis and apoptosis assays are fundamental secondary assays to determine if the antiproliferative effects are due to cell cycle arrest or the induction of programmed cell death.
Cell Cycle Analysis by Flow Cytometry
Principle: This technique quantifies the DNA content of individual cells within a population.[11] By staining the cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), different phases of the cell cycle (G0/G1, S, and G2/M) can be distinguished based on their fluorescence intensity.[11][12]
Experimental Workflow Diagram:
Caption: Workflow for cell cycle analysis using flow cytometry.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the quinolinone derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to degrade RNA and prevent its staining by PI.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Apoptosis Assay using Annexin V and Propidium Iodide Staining
Principle: This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect externalized PS. Propidium iodide is a membrane-impermeant dye that stains the DNA of cells with compromised membrane integrity (late apoptotic and necrotic cells).
Quadrant Analysis of Apoptosis:
| Quadrant | Annexin V Staining | Propidium Iodide Staining | Cell Population |
| Lower Left (LL) | Negative | Negative | Live cells |
| Lower Right (LR) | Positive | Negative | Early apoptotic cells |
| Upper Right (UR) | Positive | Positive | Late apoptotic/necrotic cells |
| Upper Left (UL) | Negative | Positive | Necrotic cells |
Experimental Workflow Diagram:
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Detailed Protocol:
-
Cell Treatment: Treat cells as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Use quadrant analysis to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Part 4: Data Interpretation and Further Mechanistic Studies
The data generated from these assays will provide a comprehensive initial assessment of the antiproliferative activity of the quinolinone derivatives.
Interpreting the Results:
-
A low IC₅₀ value from the MTT assay indicates a potent antiproliferative compound.
-
An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) suggests interference with cell cycle progression.[2]
-
An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.
Potential Signaling Pathway Affected by Quinolinone Derivatives:
Caption: A hypothetical signaling pathway targeted by quinolinone derivatives.
Based on the initial findings, further studies can be designed to pinpoint the precise molecular targets. For example, if cell cycle arrest is observed, Western blotting for key cell cycle regulatory proteins (e.g., cyclins, CDKs) can be performed. If apoptosis is induced, the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members, caspases) can be investigated.
Conclusion
This application note provides a robust and detailed framework for the systematic evaluation of quinolinone derivatives as potential antiproliferative agents. By following these protocols, researchers can generate reliable and reproducible data to identify promising lead compounds and elucidate their mechanisms of action, thereby contributing to the development of novel cancer therapeutics.
References
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. [Link]
-
In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2024). PubMed. [Link]
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How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]
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Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. (2024). National Institutes of Health. [Link]
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Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. MDPI. [Link]
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Quinolinyl β-enaminone derivatives exhibit leishmanicidal activity against Leishmania donovani by impairing the mitochondrial electron transport chain complex and inducing ROS-mediated programmed cell death. (2022). PubMed. [Link]
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Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI. [Link]
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Application Note & Protocols: Mechanism of Action Studies for Quinolinone-Based Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Topoisomerase Inhibition in Oncology
DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in the genome arising during replication, transcription, and chromosome segregation.[1] By transiently cleaving and religating DNA strands, they manage DNA supercoiling and tangling, ensuring genomic stability.[2] Because of their critical function in rapidly proliferating cells, topoisomerases have become one of the most important targets for anticancer drug development.[3] The quinolinone scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against various enzymes involved in cancer, including topoisomerases.[4][5] This document provides a detailed guide to elucidating the precise mechanism of action of novel quinolinone-based topoisomerase inhibitors, moving from initial biochemical characterization to cellular-level validation.
PART 1: Understanding the Target: Topoisomerase Catalytic Cycle and Modes of Inhibition
DNA topoisomerases are broadly classified into two types: Type I topoisomerases (Topo I) create transient single-strand breaks, while Type II topoisomerases (Topo II) generate transient double-strand breaks.[1][2] The catalytic cycle for both involves DNA binding, strand cleavage via a covalent tyrosyl-DNA intermediate (termed the cleavage complex), strand passage or rotation, and finally, religation of the broken DNA strand(s).[2]
Topoisomerase inhibitors can be categorized into two primary classes based on their mechanism:
-
Topoisomerase Poisons (Interfacial Inhibitors): These are the most clinically successful class. They do not inhibit the catalytic activity directly but rather trap the transient cleavage complex.[2][6] This stabilization of the enzyme-DNA adduct prevents the religation step, transforming the transient break into a permanent DNA lesion.[6][7] When a replication fork collides with this trapped complex, it leads to the formation of cytotoxic DNA double-strand breaks (DSBs), ultimately triggering cell cycle arrest and apoptosis.[8]
-
Catalytic Inhibitors: These compounds interfere with the enzyme's catalytic turnover without stabilizing the cleavage complex. They might act by preventing DNA binding or inhibiting ATP hydrolysis (in the case of Topo II), effectively reducing the overall activity of the enzyme.[9]
Distinguishing between these two mechanisms is the cornerstone of characterizing any new topoisomerase-targeting agent.
Caption: Experimental workflow for characterizing quinolinone inhibitors.
Conclusion
A systematic and logical progression from biochemical assays to cell-based validation is paramount for unambiguously defining the mechanism of action of novel quinolinone-based topoisomerase inhibitors. By employing the protocols detailed in this guide, researchers can effectively distinguish between catalytic inhibitors and clinically relevant topoisomerase poisons, quantify their potency, and confirm their mode of action in a cellular context. This comprehensive approach provides the robust data package necessary for advancing promising candidates in the drug development pipeline.
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Characterization of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one: A Putative Novel Inhibitor for Targeting Aurora Kinase B
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
From the Senior Application Scientist: This document provides a comprehensive framework for the initial characterization and validation of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one, hereafter referred to as FQ-8, as a potential inhibitor of Aurora Kinase B (AURKB). Rather than a simple recitation of steps, this guide is structured to walk the researcher through the logical and scientific progression of validating a novel small molecule inhibitor, from initial biochemical confirmation to cellular-level target engagement and phenotypic outcomes. The protocols are designed to be self-validating, with clear causality explained for each critical step.
Foundational Rationale: Why Target Aurora Kinase B?
Aurora Kinase B is a master regulator of mitosis, a member of the serine/threonine kinase family that plays an indispensable role in ensuring the fidelity of cell division.[1][2] As the catalytic heart of the Chromosomal Passenger Complex (CPC), AURKB's functions are pleiotropic and critical.[2][3] It governs chromosome condensation, ensures correct kinetochore-microtubule attachments, and oversees the spindle assembly checkpoint (SAC), the crucial "wait-anaphase" signal that prevents catastrophic chromosome missegregation.[3][4]
The overexpression of AURKB is a well-documented hallmark of numerous human cancers, correlating with aggressive tumor phenotypes and poor patient prognosis.[2][5] This dependency makes AURKB a high-value therapeutic target. Inhibition of AURKB disrupts its regulatory functions, leading to severe mitotic errors such as failed cytokinesis and endoreduplication (the replication of the genome without cell division), ultimately culminating in apoptosis in cancer cells.[6][7]
The quinolinone scaffold, present in FQ-8, is a privileged structure in medicinal chemistry, known for its diverse biological activities, including kinase inhibition.[8][9] This guide outlines the necessary workflow to rigorously test the hypothesis that FQ-8 can selectively and potently inhibit AURKB.
FQ-8: Physicochemical Profile and Handling
A thorough understanding of the test compound's properties is the first step in any robust experimental design.
| Property | Value | Data Source |
| Chemical Name | 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one | - |
| Abbreviation | FQ-8 | - |
| Molecular Formula | C₁₇H₁₄FNO₃ | Calculated |
| Molecular Weight | 315.30 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | - |
Solubility & Storage:
-
Solvent Selection: For in vitro and cellular assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution (e.g., 10-50 mM). The final DMSO concentration in the assay medium should be meticulously controlled and kept below 0.5% (v/v) to avoid solvent-induced artifacts.
-
Stock Solution Storage: Aliquot the DMSO stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Powder Storage: Store the solid compound at room temperature or 4°C in a desiccated environment.
Postulated Mechanism of Action
We hypothesize that FQ-8 acts as an ATP-competitive inhibitor of AURKB. By occupying the ATP-binding pocket of the kinase, FQ-8 would prevent the phosphorylation of key downstream substrates, most notably Histone H3 at Serine 10 (H3S10ph), leading to mitotic disruption.
Caption: Workflow for in vitro AURKB biochemical assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂). [10] * Dilute recombinant active AURKB enzyme and a suitable substrate (e.g., inactive Histone H3) in Kinase Buffer. [10] * Prepare a solution of ATP in Kinase Buffer at a concentration near the Kₘ for AURKB (typically 10-100 µM).
-
Create a 10-point, 3-fold serial dilution of FQ-8 in DMSO, then dilute further into Kinase Buffer. Include DMSO-only controls.
-
-
Assay Plate Setup (384-well plate):
-
Add 1 µL of the diluted FQ-8 or DMSO control to the appropriate wells.
-
Add 2 µL of the diluted AURKB enzyme solution.
-
Initiate the reaction by adding 2 µL of the Substrate/ATP mixture.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes. [11]4. Signal Detection (Following ADP-Glo™ Kinase Assay Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.
-
Incubate at room temperature for 40 minutes. [11] * Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes. [11]5. Data Acquisition & Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data: Set the "0% inhibition" control (DMSO only) to 100% activity and the "100% inhibition" control (no enzyme or a known potent inhibitor like AZD1152-HQPA)[12][13] to 0% activity.
-
Plot the normalized percent inhibition against the log concentration of FQ-8.
-
Fit the data using a four-parameter logistic (4PL) nonlinear regression model to determine the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement (Phospho-Histone H3 Inhibition)
Causality & Rationale: To be a viable drug candidate, FQ-8 must engage its target within a complex cellular environment. Histone H3 is a primary and direct substrate of AURKB. [6]Measuring the phosphorylation of Histone H3 at Serine 10 (H3S10ph) via Western Blot is a highly reliable and direct readout of AURKB activity in cells. [14]A decrease in the H3S10ph signal upon FQ-8 treatment indicates successful target engagement.
Step-by-Step Methodology:
-
Cell Culture & Treatment:
-
Seed a cancer cell line known to have high AURKB expression (e.g., HeLa, HCT116) in 6-well plates.
-
Allow cells to adhere and grow to 60-70% confluency.
-
Treat cells with a dose range of FQ-8 (e.g., 0.1x, 1x, 10x, 100x the biochemical IC₅₀) for a defined period (e.g., 6-24 hours). Include a DMSO vehicle control.
-
Optional Control: To enrich for mitotic cells where the signal is strongest, co-treat with a microtubule-stabilizing agent like paclitaxel (100 nM) for 16 hours prior to lysis. [15]2. Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the plate using 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at >12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Histone H3 (Ser10).
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis and Re-probing:
-
Quantify the band intensities using densitometry software.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Histone H3 or a loading control like β-Actin or GAPDH.
-
A dose-dependent decrease in the ratio of p-H3(S10) to total H3 confirms cellular target engagement.
-
Protocol 3: Cellular Phenotypic Assessment
Causality & Rationale: Successful inhibition of AURKB should result in a predictable anti-proliferative phenotype due to mitotic failure. We will assess this via two complementary methods: a cell viability assay to measure the overall impact on cell proliferation and survival, and cell cycle analysis to specifically detect the characteristic endoreduplication caused by AURKB inhibition.
Workflow Diagram:
Caption: Parallel workflows for assessing cellular phenotypes.
3A: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a wide dose range of FQ-8 (typically spanning from pM to µM concentrations).
-
Incubation: Incubate the plates for 72-96 hours, a duration sufficient to cover several cell cycles.
-
Signal Development: Add a metabolic dye reagent (e.g., MTS or MTT) and incubate according to the manufacturer's instructions. Viable cells will convert the dye into a colored formazan product.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength.
-
Analysis: Normalize the data to vehicle-treated controls and plot cell viability against log inhibitor concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition) using a 4PL fit.
3B: Cell Cycle Analysis for Endoreduplication
-
Cell Culture & Treatment: Seed and treat cells in 6-well plates with 1-2 effective concentrations of FQ-8 (e.g., the GI₅₀ and 5x GI₅₀) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and obtain a single-cell suspension.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Analysis: Gate the single-cell population and generate a histogram of DNA content. In the control population, distinct peaks for G1 (2N DNA content) and G2/M (4N DNA content) phases will be visible. In FQ-8 treated cells, the appearance and quantification of a population with >4N DNA content is the hallmark of endoreduplication and a specific phenotype of AURKB inhibition. [6]
Protocol 4: Kinase Selectivity Profiling
Causality & Rationale: Selective inhibition is paramount for a high-quality chemical probe and a potential therapeutic. The most critical off-target to assess is Aurora Kinase A (AURKA), which shares high sequence homology with AURKB in the ATP-binding pocket. [12]Lack of selectivity can confound experimental results and lead to unwanted toxicities. This protocol compares the potency of FQ-8 against AURKA and AURKB.
Comparative Data Table:
| Kinase Target | FQ-8 IC₅₀ (nM) | Control Inhibitor | Control IC₅₀ (nM) | Selectivity Fold (IC₅₀ AURKA / IC₅₀ AURKB) |
| Aurora Kinase B | [Experimental] | AZD1152-HQPA [12] | ~0.4 | [Calculate] |
| Aurora Kinase A | [Experimental] | MLN8237 [12] | ~20 |
Methodology:
-
Perform the in vitro biochemical kinase assay described in Protocol 1 in parallel for both recombinant AURKB and recombinant AURKA.
-
Ensure that the assay conditions (enzyme concentration, ATP concentration relative to each kinase's Kₘ) are optimized for each kinase individually.
-
Calculate the IC₅₀ value for FQ-8 against each kinase.
-
Calculate the selectivity fold by dividing the IC₅₀ for AURKA by the IC₅₀ for AURKB. A value >100 is generally considered highly selective.
-
Further Steps: For comprehensive profiling, FQ-8 should be screened against a broader panel of kinases (e.g., a commercial service like the DiscoverX KINOMEscan™).
Summary and Forward Outlook
This guide provides a systematic, multi-level approach to validate 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one (FQ-8) as a novel Aurora Kinase B inhibitor. By following this workflow, a researcher can confidently:
-
Establish direct, potent inhibition of AURKB's enzymatic activity.
-
Confirm that the compound engages AURKB inside cancer cells.
-
Demonstrate that target engagement leads to the expected anti-proliferative and cell cycle phenotypes.
-
Assess the critical selectivity of the compound against its closest homolog, AURKA.
Positive and selective results from these studies would provide a strong foundation for advancing FQ-8 into more complex preclinical models, including 3D spheroid cultures and in vivo xenograft studies, to evaluate its therapeutic potential.
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Tran, P., Moccia, M., Wang, X., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
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Al-zubaidi, N., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Translational Medicine, 23(1), 589. [Link]
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- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencescholar.us [sciencescholar.us]
- 10. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 15. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Friedländer Annulation: A Comprehensive Guide to Quinoline Synthesis for the Modern Laboratory
The quinoline scaffold is a cornerstone of medicinal chemistry and drug development, appearing in a vast array of pharmacologically active compounds.[1] Its synthesis has been a subject of intense research for over a century, and among the most enduring and versatile methods is the Friedländer annulation. First reported by Paul Friedländer in 1882, this reaction provides a direct and efficient route to polysubstituted quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][3]
This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a thorough understanding of the reaction's nuances, offering detailed experimental protocols, insights into mechanistic considerations, and guidance on overcoming common challenges.
The Mechanism: A Tale of Two Pathways
The Friedländer annulation is typically catalyzed by either acid or base, and its mechanism is believed to proceed through one of two primary pathways.[4] The initial step in both pathways is the formation of a key intermediate, which then undergoes cyclization and dehydration to afford the quinoline ring system.
Under both acidic and basic conditions, the reaction is thought to be initiated by an aldol-type condensation between the two carbonyl-containing starting materials.[4] The resulting aldol adduct then rapidly cyclizes and dehydrates to form the final quinoline product. An alternative pathway, particularly under certain conditions, may involve the initial formation of a Schiff base between the amino group of the o-aminoaryl aldehyde/ketone and the carbonyl of the α-methylene compound. This Schiff base intermediate then undergoes an intramolecular aldol condensation, followed by dehydration, to yield the quinoline.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one
Welcome to the dedicated technical support center for the synthesis of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our aim is to empower you with the scientific rationale behind experimental choices, ensuring a higher success rate and yield in your laboratory work.
Introduction to the Synthesis
The synthesis of 2-aryl-4-quinolinones is a cornerstone in medicinal chemistry due to the broad spectrum of biological activities exhibited by this class of compounds. The target molecule, 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one, is typically synthesized via a Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization. This method is particularly effective for producing 2-aryl-4-quinolones.[1]
The proposed synthetic route involves two key steps:
-
Condensation: Reaction of 3,4-dimethoxyaniline with ethyl 4-fluorobenzoylacetate to form the enamine intermediate.
-
Cyclization: High-temperature intramolecular cyclization of the enamine intermediate to yield the final quinolinone product.
This guide will address common issues encountered in both stages of this synthesis and provide scientifically grounded solutions.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Low Yield or No Product Formation in the Condensation Step
Question: I am observing a low yield of the enamine intermediate, or the reaction does not seem to proceed. What are the likely causes and how can I resolve this?
Answer:
Low conversion in the initial condensation step is a common hurdle. The root cause often lies in suboptimal reaction conditions or the quality of the starting materials.
Potential Causes & Solutions:
-
Inadequate Removal of Water: The condensation reaction produces water, which can inhibit the reaction equilibrium.
-
Solution: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. Toluene is an effective solvent for this purpose.
-
-
Insufficient Catalysis: While the condensation can proceed thermally, an acid catalyst can significantly enhance the reaction rate.
-
Solution: Add a catalytic amount of a Brønsted acid such as p-toluenesulfonic acid (PTSA) or a Lewis acid like zinc chloride (ZnCl₂).
-
-
Decomposition of Starting Materials: 3,4-Dimethoxyaniline can be susceptible to oxidation, and ethyl 4-fluorobenzoylacetate can undergo side reactions under harsh conditions.
-
Solution: Ensure the purity of your starting materials. 3,4-dimethoxyaniline should be a light-colored solid; if it is dark, consider purification by recrystallization or sublimation. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Incorrect Reaction Temperature: The condensation requires a delicate temperature balance. Too low, and the reaction is sluggish; too high, and side reactions may occur.
-
Solution: Monitor the reaction temperature closely. A gentle reflux in toluene (around 110 °C) is typically sufficient.
-
Low Yield in the Cyclization Step
Question: The condensation to the enamine intermediate appears successful, but I am getting a low yield of the final quinolinone product upon heating. What could be the issue?
Answer:
The thermal cyclization is the most critical and often lowest-yielding step in the Conrad-Limpach synthesis.[1][2] It requires significant thermal energy to overcome the activation barrier for the intramolecular ring closure.[2][3]
Potential Causes & Solutions:
-
Insufficient Cyclization Temperature: This is the most frequent cause of low yield. The electrocyclic ring-closing reaction has a high activation energy.[2][3]
-
Solution: The cyclization typically requires temperatures upwards of 250 °C.[2] This necessitates the use of a high-boiling point solvent.
-
-
Inappropriate Solvent: The choice of solvent is crucial for achieving the necessary high temperatures and for solvating the transition state.
-
Thermal Decomposition: Prolonged exposure to very high temperatures can lead to decomposition of the product.
-
Solution: Optimize the reaction time at the target temperature. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the point of maximum product formation before significant degradation occurs.
-
-
Knorr Pathway Side Reaction: At lower temperatures, the isomeric 2-quinolone can be formed via the Knorr pathway.
-
Solution: Maintain a sufficiently high temperature to favor the Conrad-Limpach cyclization, which is thermodynamically controlled.
-
| Parameter | Recommended Condition | Rationale |
| Cyclization Temperature | 250-260 °C | To overcome the high activation energy of the electrocyclization.[2][3] |
| Solvent | Dowtherm A or Mineral Oil | High boiling point allows for the necessary reaction temperature.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative degradation at high temperatures. |
| Reaction Time | 15-30 minutes | Optimize to maximize yield and minimize thermal decomposition. |
Impure Product and Purification Challenges
Question: My final product is a dark, oily residue that is difficult to purify. How can I obtain a clean, crystalline product?
Answer:
The high temperatures of the cyclization can lead to the formation of colored impurities and tars. The polar nature of the quinolinone product can also present purification challenges.
Potential Causes & Solutions:
-
Tar Formation: Polymerization and degradation of starting materials or intermediates at high temperatures can lead to tarry byproducts.
-
Solution: Ensure an inert atmosphere during the high-temperature cyclization. Minimize the reaction time at the highest temperature.
-
-
Incomplete Reaction: The presence of unreacted enamine intermediate will contaminate the final product.
-
Solution: Ensure the cyclization has gone to completion by TLC analysis before workup.
-
-
Difficult Crystallization: The product may be slow to crystallize from the reaction mixture or purification solvents.
-
Solution: After cooling the reaction mixture, triturate the residue with a non-polar solvent like hexanes or diethyl ether to precipitate the crude product. For recrystallization, consider polar solvents such as ethanol, methanol, or acetic acid. If the product "oils out," try adding a small amount of hot solvent to dissolve the oil and then allow it to cool slowly. Scratching the inside of the flask with a glass rod can induce crystallization.
-
-
Column Chromatography Issues: The polar nature of the quinolinone may lead to streaking on a silica gel column.
-
Solution: Use a more polar eluent system, such as dichloromethane/methanol. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can help to reduce streaking by neutralizing acidic sites on the silica.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one?
A1: The most direct and commonly employed method is the Conrad-Limpach synthesis.[1][2] This involves the condensation of 3,4-dimethoxyaniline with ethyl 4-fluorobenzoylacetate, followed by a high-temperature thermal cyclization of the resulting enamine intermediate.
Q2: How do the electron-donating methoxy groups on the aniline ring affect the reaction?
A2: The two electron-donating methoxy groups on the 3,4-dimethoxyaniline ring increase the nucleophilicity of the aromatic ring. This facilitates the electrophilic aromatic substitution-type cyclization step, which should, in principle, lead to a higher yield and potentially allow for slightly milder cyclization conditions compared to unsubstituted aniline.
Q3: What role does the 4-fluoro substituent on the phenyl ring play?
A3: The electron-withdrawing nature of the fluorine atom can slightly decrease the reactivity of the benzoyl group in the initial condensation. However, this effect is generally not significant enough to impede the reaction. The fluoro-substituent is primarily incorporated for its potential to modulate the biological activity of the final molecule.
Q4: Can I use microwave irradiation to improve the yield and reduce the reaction time?
A4: Yes, microwave-assisted synthesis has been shown to be effective for quinolinone synthesis, often leading to significantly shorter reaction times and improved yields. The high temperatures required for the cyclization can be reached rapidly and efficiently in a microwave reactor.
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the quinolinone and substituted phenyl rings.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final compound.
-
Melting Point: A sharp melting point is a good indicator of high purity.
Experimental Protocols
Synthesis of Ethyl 3-(3,4-dimethoxyphenylamino)-3-(4-fluorophenyl)acrylate (Enamine Intermediate)
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3,4-dimethoxyaniline (1.0 eq.), ethyl 4-fluorobenzoylacetate (1.05 eq.), and toluene (approx. 0.5 M concentration of the aniline).
-
Add a catalytic amount of p-toluenesulfonic acid (0.02 eq.).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification.
Synthesis of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one
-
To a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add Dowtherm A.
-
Heat the Dowtherm A to 250-255 °C under an inert atmosphere (nitrogen or argon).
-
Slowly add the crude enamine intermediate from the previous step to the hot Dowtherm A with vigorous stirring.
-
Maintain the temperature at 250-255 °C for 15-30 minutes. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to below 100 °C.
-
Carefully add hexanes to the cooled mixture to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with hexanes.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a dichloromethane/methanol eluent system.
Visualizations
Conrad-Limpach Synthesis Workflow
Caption: Workflow for the synthesis of the target quinolinone.
Troubleshooting Logic for Low Cyclization Yield
Caption: Decision tree for troubleshooting low cyclization yield.
References
-
Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 2021. [Link]
-
Brouet, J.C., Gu, S., Peet, N.P., & Williams, J.D. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH National Library of Medicine, 2009. [Link]
-
Conrad–Limpach synthesis. Wikipedia. [Link]
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. [Link]
-
Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. ResearchGate. [Link]
-
Galeazzi, R., et al. Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules, 2023. [Link]
Sources
- 1. Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating and Mitigating Interference in High-throughput Screening
Welcome to the technical support center for high-throughput screening (HTS). As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with field-proven insights and actionable troubleshooting protocols to address common sources of interference in your HTS assays. Our goal is to ensure the integrity of your screening data and to help you confidently identify true hits.
This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter. We will delve into the root causes of assay interference, provide step-by-step validation workflows, and offer practical solutions to minimize false positives and negatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Autofluorescence
Question: My fluorescence-based assay is showing a high number of hits, but I suspect some are false positives. Could compound autofluorescence be the culprit, and how can I confirm this?
Answer: Yes, compound autofluorescence is a common cause of false positives in fluorescence-based HTS assays.[1][2] Test compounds that are inherently fluorescent can emit light at the same wavelength as your assay's reporter fluorophore, leading to an artificially high signal that is independent of the biological target.[1][2]
Mechanism of Interference:
Autofluorescent compounds absorb light from the plate reader's excitation source and emit it within the detection window of the assay, mimicking a positive signal. This interference is reproducible and concentration-dependent, which can make it difficult to distinguish from genuine activity.[1]
Troubleshooting Workflow for Autofluorescence:
Caption: Workflow for identifying compound autofluorescence.
Detailed Protocol: Identifying Autofluorescent Compounds
-
Pre-read Protocol:
-
Dispense the compounds into an empty microplate at the same concentration used in the primary screen.
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
-
Wells containing autofluorescent compounds will show a significant signal above the background.
-
-
Spectral Scanning:
-
For suspected compounds, perform a full spectral scan to determine their excitation and emission maxima.
-
This will definitively show if the compound's fluorescence profile overlaps with that of your assay's fluorophore.
-
-
Counter-Screening:
| Strategy | Description | Advantages | Considerations |
| Pre-read | Reading the compound plate before adding assay reagents. | Simple, fast, and cost-effective. | May not detect compounds that become fluorescent after interacting with assay components. |
| Spectral Scan | Determining the full excitation and emission spectra of the compound. | Definitive identification of autofluorescence. | Requires a plate reader with spectral scanning capabilities. |
| Orthogonal Assay | Using a secondary assay with a different detection method.[3] | High confidence in hit validation. | Can be more time-consuming and resource-intensive. |
| Red-Shifted Dyes | Utilizing fluorophores with excitation and emission in the redder part of the spectrum.[4] | Reduces interference from many common autofluorescent compounds and cellular components which tend to fluoresce in the blue-green range.[4][5] | Requires appropriate filters and detectors on your plate reader. |
Section 2: Compound Aggregation
Question: I'm observing non-specific inhibition in my biochemical assay, and the dose-response curves for some hits are unusually steep. Could this be due to compound aggregation?
Answer: Yes, the behavior you're describing is a classic sign of compound aggregation.[1][6] At certain concentrations, some organic molecules can form colloidal aggregates that non-specifically inhibit enzymes.[7] This is a major source of false positives in HTS.[1][8]
Mechanism of Interference:
Compound aggregates form small, colloid-like particles in the assay buffer.[7] These aggregates can sequester the target protein on their surface, leading to non-specific inhibition.[1] This mechanism is often sensitive to the presence of detergents.[1][6]
Troubleshooting Workflow for Compound Aggregation:
Caption: Workflow for identifying compound aggregation.
Detailed Protocol: Mitigating and Identifying Compound Aggregators
-
Detergent Sensitivity Assay:
-
The most effective way to mitigate and identify aggregation-based interference is to include a non-ionic detergent, such as Triton X-100 or Tween-20, in your assay buffer.[1][6]
-
Protocol: Re-run your dose-response experiments with and without 0.01-0.1% Triton X-100.[1] A significant loss of potency in the presence of detergent is a strong indicator of aggregation.[9]
-
-
Dynamic Light Scattering (DLS):
-
DLS is a biophysical technique that can directly detect the presence of aggregates in solution.[10]
-
Protocol: Prepare the compound at the relevant assay concentration in the assay buffer and analyze by DLS. The presence of particles with a hydrodynamic radius significantly larger than a small molecule is indicative of aggregation.[10]
-
-
Structure-Activity Relationship (SAR) Analysis:
| Method | Principle | Outcome | Notes |
| Detergent Challenge | Detergents disrupt the formation of colloidal aggregates.[6] | A significant rightward shift in the IC50 curve indicates aggregation. | The most common and practical method for initial triage. |
| Dynamic Light Scattering (DLS) | Measures the size of particles in solution by detecting scattered light.[10] | Direct evidence of aggregate formation. | Requires specialized instrumentation. |
| Increased Enzyme Concentration | Non-specific inhibitors often show a change in IC50 with varying enzyme concentrations.[3] | A shift in IC50 suggests non-stoichiometric inhibition, a hallmark of aggregation. | A useful secondary confirmation method. |
Section 3: Luciferase Inhibition
Question: My luciferase-based reporter assay is yielding hits that don't seem to be affecting my target pathway in follow-up studies. Could these compounds be directly inhibiting luciferase?
Answer: Absolutely. Direct inhibition of the luciferase enzyme is a well-documented source of false positives in reporter gene assays.[1][11][12] Compounds that interfere with the luciferase enzyme will appear as inhibitors of your pathway of interest, as they reduce the luminescent signal.[11][13]
Mechanism of Interference:
Certain chemical structures can bind to and inhibit the activity of firefly luciferase, the enzyme responsible for generating the light signal.[11] This leads to a decrease in luminescence that is independent of the biological pathway being studied.
Troubleshooting Workflow for Luciferase Inhibition:
Caption: Workflow for identifying luciferase inhibitors.
Detailed Protocol: Deconvoluting True Hits from Luciferase Inhibitors
-
Luciferase Counter-Screen:
-
This is the most direct method to identify compounds that inhibit the luciferase enzyme.
-
Protocol: In a cell-free system, combine your hit compounds with purified luciferase enzyme and its substrate. Measure the resulting luminescence. A reduction in signal compared to a vehicle control indicates direct inhibition of luciferase.
-
-
Orthogonal Reporter Assay:
-
Confirm your hits in a parallel assay that uses a different reporter system, such as β-galactosidase or secreted alkaline phosphatase (SEAP).
-
True hits that act on the biological target should show activity regardless of the reporter used, while luciferase inhibitors will be inactive in the orthogonal assay.
-
| Approach | Description | Benefit | Implementation |
| Luciferase Counter-Screen | Directly tests for inhibition of purified luciferase enzyme. | Definitive identification of luciferase inhibitors. | Can be run in parallel with the primary screen or as a follow-up. |
| Orthogonal Reporter | Uses a different enzyme and substrate to measure pathway activity. | Confirms that the observed activity is not an artifact of the luciferase system. | Requires developing and validating a second reporter assay. |
| Time-Resolved FRET (TR-FRET) or BRET | These are alternative luminescent technologies that may be less susceptible to certain types of interference. | Can provide a more robust primary screen. | May require different instrumentation and reagents. |
Section 4: Systematic Errors and Plate Effects
Question: I'm noticing patterns in my HTS data, such as higher or lower signals consistently in the outer wells of my microplates. What could be causing this, and how can I correct for it?
Answer: The patterns you are observing are likely due to systematic errors, often referred to as "edge effects."[14][15] These are common in microplate-based assays and can arise from a variety of factors, including uneven temperature distribution and evaporation.[15]
Mechanism of Interference:
Wells on the edge of a microplate are more exposed to environmental fluctuations than the interior wells. This can lead to increased evaporation, temperature gradients during incubation, and other inconsistencies that systematically bias the data in these locations.[15]
Troubleshooting and Mitigation Strategies:
-
Proper Plate Incubation:
-
Use a humidified incubator to minimize evaporation.
-
Allow plates to equilibrate to room temperature before adding reagents or reading signals to reduce thermal gradients.
-
-
Data Normalization:
-
Plate Layout:
-
Avoid placing samples in the outer rows and columns. Instead, fill these wells with buffer or media to create a "moat" that buffers the inner wells from edge effects.
-
Randomize the placement of samples across the plate to avoid confounding systematic errors with true compound effects.
-
| Source of Error | Potential Cause | Recommended Solution |
| Edge Effects | Evaporation, temperature gradients.[15] | Use humidified incubators, seal plates, and/or leave outer wells empty. |
| Plate-to-Plate Variability | Differences in reagent addition, incubation times, or reader performance. | Normalize data on a per-plate basis.[14] |
| Systematic Drifts | Changes in instrument performance or reagent stability over the course of a screen. | Include control wells on every plate and monitor their performance over time. |
By systematically addressing these common sources of interference, you can significantly improve the quality and reliability of your HTS data, leading to a more efficient and successful drug discovery campaign.
References
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Retrieved from [Link]
-
Makarenkov, V., Zentilli, P., & Kevorkov, D. (2014). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics, 30(14), 2036–2043. [Link]
-
Prive, G. G., & Renaud, J.-P. (2011). A high-throughput differential filtration assay to screen and select detergents for membrane proteins. Methods, 55(4), 316–321. [Link]
-
Coan, K. E., & Shoichet, B. K. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Sui, Y., Wu, Z., & Liu, J. O. (2018). High-Accuracy Model To Flag False Positive Hits in Luciferase HTS Assays. Journal of Chemical Information and Modeling, 58(6), 1135–1143. [Link]
-
Dahlin, J. L., Walters, M. A., & Baell, J. B. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry, 64(19), 14213–14243. [Link]
-
Auld, D. S., & Inglese, J. (2021). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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Leveridge, M., & H. Moore, A. (2016). HTS Methods: Assay Design and Optimisation. In High-Throughput Screening in Drug Discovery. Royal Society of Chemistry. [Link]
-
Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]
-
Dragiev, P., & Dragieva, V. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 17(5), 875–887. [Link]
-
Comess, K. M., et al. (2014). Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators. Journal of Medicinal Chemistry, 57(15), 6217–6227. [Link]
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Wiley Online Library. (n.d.). Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition. Retrieved from [Link]
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National Center for Biotechnology Information. (2020, June 1). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. In Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation. In Assay Guidance Manual. [Link]
-
BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening. Retrieved from [Link]
-
Bruns, R. F., & Watson, I. A. (2012). Rules for Identifying Potentially Reactive or Promiscuous Compounds. Journal of Medicinal Chemistry, 55(22), 9763–9772. [Link]
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High-Throughput Screening Center. (2007, March). Guidance for Assay Development & HTS. Retrieved from [Link]
-
ResearchGate. (2026, January 2). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. Retrieved from [Link]
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ResearchGate. (2025, August 9). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Retrieved from [Link]
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PLOS ONE. (n.d.). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). high-throughput screening (hts) operations data quality control review.... Retrieved from [Link]
-
PubMed. (2012, October 1). HTS Assay Validation. Retrieved from [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
MedCrave online. (2014, August 27). Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025, August 7). High-throughput Assays for Promiscuous Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015, December 7). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. [Link]
-
MDPI. (n.d.). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Methods in Enzymology, 414, 175–206. [Link]
-
LabX. (2025, September 26). Designing High-Throughput Experiments Using Microplate Technology. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, December 18). Nonspecificity fingerprints for clinical-stage antibodies in solution. Proceedings of the National Academy of Sciences, 120(52), e2309831120. [Link]
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ResearchGate. (n.d.). (PDF) High-Throughput Screening to Predict Chemical-Assay Interference. Retrieved from [Link]
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IntechOpen. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. In Drug Discovery and Development - From Molecules to Medicine. [Link]
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PubMed. (n.d.). High-throughput assays for promiscuous inhibitors. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one: A Novel Tubulin Polymerization Inhibitor for Cancer Therapy
In the landscape of oncology drug discovery, the quest for novel molecules with enhanced efficacy and improved safety profiles is relentless. Quinoline derivatives have emerged as a promising class of compounds with diverse pharmacological activities, including potent anticancer effects.[1] This guide provides a comprehensive comparative analysis of a novel quinolinone derivative, 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one, against established chemotherapeutic agents that target the microtubule network: Vincristine, a classic Vinca alkaloid, and Combretastatin A4, a potent natural product.
This analysis is designed for researchers, scientists, and drug development professionals, offering a framework for evaluating this novel compound's potential as a next-generation anticancer agent. The narrative is grounded in established scientific principles and methodologies, providing a robust protocol for preclinical assessment.
Introduction to the Compounds
2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one: A Promising New Entity
2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one belongs to the quinolinone family, a scaffold known for its antiproliferative properties.[2] While specific preclinical data for this exact molecule is emerging, the broader class of quinoline derivatives has been shown to exert anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, a critical process for cell division.[1] The presence of a fluorophenyl group at the 2-position and dimethoxy groups at the 7- and 8-positions are rational design elements anticipated to enhance its binding affinity to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.[3]
Vincristine: The Gold Standard Vinca Alkaloid
Vincristine, a natural alkaloid derived from the Madagascar periwinkle, has been a cornerstone of combination chemotherapy for decades.[4][5] It is a classic mitotic inhibitor that binds to the vinca domain on β-tubulin, preventing its polymerization into microtubules.[6][7] This disruption of the mitotic spindle leads to M-phase arrest and subsequent apoptotic cell death.[8] Despite its efficacy, Vincristine's clinical use is associated with dose-limiting neurotoxicity.
Combretastatin A4: A Potent Tubulin-Binding Agent
Combretastatin A4, isolated from the bark of the African bush willow tree Combretum caffrum, is a powerful inhibitor of tubulin polymerization that also binds to the colchicine site.[9][10] Its prodrug, Combretastatin A4 Phosphate (CA4P), has undergone clinical investigation and is noted for its vascular-disrupting properties in tumors, alongside its direct cytotoxic effects.[9][11][12] However, its clinical utility has been hampered by issues such as poor water solubility and isomerization to a less active trans-isomer.[10]
Comparative Mechanism of Action: Targeting the Microtubule Cytoskeleton
All three compounds, 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one (hypothesized), Vincristine, and Combretastatin A4, converge on the same fundamental cellular process: the disruption of microtubule dynamics.[13][14] Microtubules are essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.[13]
-
Tubulin Polymerization Inhibitors: These agents are broadly categorized as microtubule-destabilizing agents.[14][15] They bind to tubulin subunits, preventing their assembly into microtubules. This leads to a net decrease in the microtubule polymer mass within the cell.[14]
The consequence of this inhibition is the failure of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and ultimately, apoptosis.[3]
Caption: Proposed mechanism of action for tubulin polymerization inhibitors.
Head-to-Head Preclinical Evaluation: Experimental Protocols
To objectively compare the performance of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one with Vincristine and Combretastatin A4, a series of in vitro and in vivo experiments are proposed.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against a panel of human cancer cell lines.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung, HCT116 - colon) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one, Vincristine, and Combretastatin A4. Treat the cells with a range of concentrations for 72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Calculate the IC50 values using a dose-response curve.
Tubulin Polymerization Assay
Objective: To directly measure the inhibitory effect of the compounds on tubulin assembly.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a 96-well plate.
-
Compound Addition: Add varying concentrations of each test compound to the wells.
-
Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.
-
Data Analysis: Determine the concentration of each compound required to inhibit tubulin polymerization by 50% (IC50).
Cell Cycle Analysis
Objective: To determine the effect of the compounds on cell cycle progression.
Protocol:
-
Cell Treatment: Treat a selected cancer cell line with the IC50 concentration of each compound for 24 hours.
-
Cell Staining: Harvest the cells, fix them in ethanol, and stain with propidium iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.
In Vivo Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of the compounds.
Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into immunodeficient mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one, Vincristine, and Combretastatin A4. Administer the compounds via an appropriate route (e.g., intraperitoneal or oral) at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Caption: A streamlined workflow for the preclinical evaluation of novel anticancer compounds.
Comparative Performance Data (Hypothetical)
The following tables summarize the expected experimental outcomes based on the known properties of quinolinone derivatives and the established profiles of the comparator drugs.
Table 1: In Vitro Cytotoxicity (IC50, nM)
| Compound | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one | 15 | 25 | 30 | 10 |
| Vincristine | 5 | 10 | 8 | 3 |
| Combretastatin A4 | 2 | 5 | 3 | 1 |
Table 2: Tubulin Polymerization Inhibition (IC50, µM)
| Compound | IC50 (µM) |
| 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one | 1.5 |
| Vincristine | 0.8 |
| Combretastatin A4 | 0.5 |
Table 3: Cell Cycle Analysis (% of Cells in G2/M Phase after 24h)
| Compound | % G2/M Arrest |
| Control | 15% |
| 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one | 75% |
| Vincristine | 85% |
| Combretastatin A4 | 90% |
Table 4: In Vivo Antitumor Efficacy (Tumor Growth Inhibition, %)
| Compound | TGI (%) |
| 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one | 60% |
| Vincristine | 75% |
| Combretastatin A4 | 80% |
Discussion and Future Directions
Based on the proposed experimental framework and hypothetical data, 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one is anticipated to be a potent inhibitor of tubulin polymerization with significant anticancer activity. While its potency may be slightly lower than that of Vincristine and Combretastatin A4, it may offer advantages in terms of synthetic accessibility, potential for oral bioavailability, and a potentially improved safety profile, particularly concerning neurotoxicity.
Further investigations should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of the quinolinone scaffold.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of the lead compounds.
-
Combination studies: To explore synergistic effects with other anticancer agents.
The quinolinone scaffold represents a promising avenue for the development of novel tubulin inhibitors. A thorough and systematic preclinical evaluation, as outlined in this guide, is crucial to unlocking the full therapeutic potential of compounds like 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one.
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A Researcher's Guide to Quinolone Cross-Resistance Analysis
For drug development professionals and microbiology researchers, understanding the nuances of antibiotic resistance is paramount. The quinolone class of antibiotics, a cornerstone in treating a wide array of bacterial infections, has been significantly challenged by the rise of resistance. A critical aspect of this challenge is cross-resistance , where a single mechanism confers resistance to multiple drugs within the same class. This guide provides an in-depth, technical framework for analyzing cross-resistance patterns among known quinolone antibiotics, grounded in field-proven insights and robust experimental design.
The "Why": Deconstructing the Rationale for Cross-Resistance Studies
Before delving into protocols, it's essential to understand the causality behind our experimental choices. Quinolone antibiotics have evolved through several generations, each with a modified chemical structure aimed at broadening its spectrum of activity and overcoming emerging resistance.[1][2]
-
First Generation (e.g., Nalidixic Acid): Narrow-spectrum, primarily effective against Gram-negative enteric bacteria.
-
Second Generation (e.g., Ciprofloxacin, Norfloxacin): The introduction of a fluorine atom expanded their activity against a wider range of Gram-negative bacteria and some Gram-positive bacteria.[1]
-
Third Generation (e.g., Levofloxacin): Enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.
-
Fourth Generation (e.g., Moxifloxacin): Further improved Gram-positive coverage and added activity against anaerobic bacteria.[3]
A single resistance mechanism, however, can compromise the efficacy of multiple generations. Resistance to an early-generation quinolone like nalidixic acid can be a harbinger of reduced susceptibility to later-generation, more potent fluoroquinolones.[4] Therefore, a comprehensive cross-resistance analysis must include a panel of quinolones representing these different generations. This approach allows us to:
-
Elucidate the Spectrum of Resistance: Determine how a specific resistance mechanism impacts the activity of the entire quinolone class.
-
Predict Clinical Outcomes: Low-level resistance to potent fluoroquinolones, conferred by a single mutation, can facilitate the selection of highly resistant mutants during therapy, leading to treatment failure.[5]
-
Inform Drug Development: Understanding how existing mechanisms affect new compounds is crucial for designing next-generation antibiotics that can evade these defenses.
The primary mechanisms driving quinolone resistance are remarkably conserved across many bacterial species.[6] A thorough investigation must therefore be multifaceted, examining the key players in this molecular arms race.
Core Mechanisms of Quinolone Resistance
Quinolones function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[6][7] These enzymes are critical for DNA replication, repair, and recombination. Resistance predominantly arises from three key mechanisms:
-
Target-Site Mutations: Alterations in the genes encoding these enzymes—primarily gyrA and parC—reduce the binding affinity of quinolones. These mutations typically occur within a specific region known as the Quinolone Resistance-Determining Region (QRDR).[5][8]
-
Efflux Pump Overexpression: Bacteria can actively pump quinolones out of the cell using multidrug efflux pumps, such as the AcrAB-TolC system in Escherichia coli and its homologues in other Gram-negative bacteria.[1][9] Overexpression of these pumps prevents the drug from reaching its intracellular targets at effective concentrations.
-
Plasmid-Mediated Quinolone Resistance (PMQR): The acquisition of resistance genes on mobile genetic elements (plasmids) provides another layer of defense.[5] These can encode for proteins that protect the target enzymes (Qnr proteins), modify the quinolone molecule (e.g., AAC(6')-Ib-cr), or act as drug-specific efflux pumps (e.g., OqxAB, QepA).[3]
Crucially, these mechanisms are not mutually exclusive and often act synergistically to produce high levels of resistance.[6][10] For example, the presence of a PMQR gene can facilitate the selection of target-site mutations.[5] A robust cross-resistance analysis must therefore be designed to identify and quantify the contribution of each of these mechanisms.
Experimental Workflow for Cross-Resistance Analysis
This section outlines a comprehensive, self-validating experimental workflow. The logic is to first determine the phenotypic resistance profile (the "what") and then dissect the underlying molecular mechanisms (the "how" and "why").
Conclusion: A Foundation for Informed Research
This guide provides a comprehensive framework for conducting a rigorous cross-resistance analysis of quinolone antibiotics. By integrating standardized phenotypic testing with precise molecular characterization, researchers can build a complete picture of how bacteria evolve to evade these critical drugs. This understanding is not merely academic; it directly informs the strategies needed to preserve the efficacy of existing antibiotics and to guide the development of new agents capable of overcoming the persistent challenge of antimicrobial resistance. Every protocol described herein is designed to be a self-validating system, ensuring that the data generated is both accurate and interpretable, thereby upholding the highest standards of scientific integrity.
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Validation of topoisomerase inhibition as the primary mechanism of action
A Comprehensive Guide to Validating Topoisomerase Inhibition as a Primary Mechanism of Action
Introduction: The Critical Role of Topoisomerases in Cellular Function
DNA topoisomerases are essential enzymes that modulate the topological state of DNA, playing a pivotal role in fundamental cellular processes such as replication, transcription, and chromosome segregation.[1][2][3] These enzymes resolve topological problems in the DNA double helix, such as supercoiling and catenation, by transiently cleaving and religating the DNA strands.[1][2][3] Eukaryotic cells possess two major types of topoisomerases: Type I, which creates single-stranded breaks, and Type II, which introduces double-stranded breaks.[1][3] Due to their critical role in cell proliferation, topoisomerases have emerged as key targets for the development of anticancer and antibacterial agents.[1][2]
Topoisomerase inhibitors are broadly classified into two categories based on their mechanism of action:
-
Catalytic Inhibitors: These compounds interfere with the enzymatic activity of topoisomerases without trapping the enzyme on the DNA. They can act by preventing DNA binding or inhibiting ATP hydrolysis (in the case of Type II topoisomerases).[4]
-
Topoisomerase Poisons: This class of inhibitors stabilizes the transient covalent complex formed between the topoisomerase and DNA, known as the "cleavage complex".[1][5] This stabilization prevents the religation of the cleaved DNA, leading to the accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis.[1][2]
This guide provides a comprehensive overview of the experimental methodologies required to validate topoisomerase inhibition as the primary mechanism of action for a given compound. We will delve into the core in vitro and cell-based assays, discuss data interpretation, and provide a framework for comparing the activity of novel inhibitors against established agents.
The Validation Workflow: A Multi-faceted Approach
Confirming that a compound's primary mode of action is through topoisomerase inhibition requires a systematic and multi-tiered validation process. This workflow is designed to first establish direct enzymatic inhibition and then to confirm this mechanism within a cellular context, while also considering potential off-target effects.
Caption: A logical workflow for the validation of topoisomerase inhibitors.
In Vitro Validation: Direct Assessment of Enzymatic Inhibition
The initial step in validating a potential topoisomerase inhibitor is to demonstrate its direct effect on the purified enzyme in a controlled, cell-free environment.
DNA Relaxation Assay for Topoisomerase I Inhibition
This assay is the gold standard for identifying inhibitors of Type I topoisomerase.[6][7] It is based on the ability of topoisomerase I to relax supercoiled plasmid DNA.[7]
Principle: Supercoiled plasmid DNA has a compact structure and migrates rapidly through an agarose gel. When Topoisomerase I relaxes the supercoils, the resulting topoisomers are less compact and migrate more slowly. Inhibitors of Topoisomerase I will prevent this relaxation, leaving the DNA in its supercoiled form.
Experimental Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, assemble the following components in order: sterile water, 10x reaction buffer, supercoiled plasmid DNA (e.g., pBR322), the test compound at various concentrations (a solvent control, e.g., DMSO, must be included), and finally, purified human Topoisomerase I enzyme.[6][8]
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[8]
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K. The SDS denatures the enzyme, and proteinase K digests it, releasing the DNA.
-
Agarose Gel Electrophoresis: Load the samples onto a 0.8-1% agarose gel and perform electrophoresis at 5-10 V/cm for 2-3 hours.[6]
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.
Data Interpretation:
| Lane | Description | Expected Result |
| 1 | Supercoiled DNA marker (no enzyme) | Single fast-migrating band |
| 2 | Relaxed DNA control (enzyme, no inhibitor) | Slower-migrating bands (relaxed topoisomers) |
| 3 | Solvent control (enzyme + DMSO) | Slower-migrating bands (similar to lane 2) |
| 4-n | Increasing concentrations of test inhibitor | Dose-dependent inhibition of relaxation (retention of the fast-migrating supercoiled band) |
| n+1 | Positive control (e.g., Camptothecin) | Complete inhibition of relaxation |
Decatenation Assay for Topoisomerase II Inhibition
For Type II topoisomerases, the decatenation assay is the preferred method. It measures the enzyme's ability to separate interlocked circular DNA molecules (catenanes).[6][9]
Principle: Catenated kinetoplast DNA (kDNA), isolated from trypanosomes, forms a large network that cannot enter an agarose gel. Topoisomerase II decatenates this network into individual circular DNA molecules (minicircles) that can migrate into the gel. Inhibitors of Topoisomerase II prevent this decatenation.
Experimental Protocol:
-
Reaction Setup: Similar to the relaxation assay, assemble the reaction mixture on ice, including buffer, kDNA, the test compound, and purified human Topoisomerase II enzyme. Note that Topoisomerase II assays require ATP and Mg2+ for activity.[4]
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction with a stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Run the samples on a 1% agarose gel.
-
Visualization: Stain and visualize the DNA as described above.
Data Interpretation:
| Lane | Description | Expected Result |
| 1 | kDNA marker (no enzyme) | DNA remains in the well |
| 2 | Decatenated control (enzyme, no inhibitor) | Bands corresponding to minicircles migrate into the gel |
| 3 | Solvent control (enzyme + DMSO) | Bands corresponding to minicircles |
| 4-n | Increasing concentrations of test inhibitor | Dose-dependent inhibition of decatenation (retention of kDNA in the well) |
| n+1 | Positive control (e.g., Etoposide) | Complete inhibition of decatenation |
DNA Cleavage Assay: Identifying Topoisomerase Poisons
This assay is crucial for determining if an inhibitor acts as a poison by stabilizing the cleavage complex.[7][9]
Principle: Topoisomerase poisons trap the enzyme on the DNA after cleavage, preventing religation.[1][7] When the reaction is stopped with a strong denaturant like SDS, the enzyme remains covalently attached to the DNA at the break site. This results in the formation of linear or nicked DNA from a circular plasmid substrate, which can be distinguished by gel electrophoresis.
Experimental Protocol:
-
Reaction Setup: The setup is similar to the relaxation/decatenation assays, using a supercoiled plasmid DNA substrate.
-
Incubation: Incubate the reaction at 37°C for 30 minutes to allow the cleavage-religation equilibrium to be established.
-
Induction of Cleavage Complexes: Add SDS to a final concentration of 1% to trap the cleavage complexes.
-
Protein Digestion: Add proteinase K to digest the topoisomerase, leaving the DNA with single or double-strand breaks.
-
Agarose Gel Electrophoresis: Analyze the DNA on an agarose gel.
Data Interpretation:
-
No inhibitor/Catalytic inhibitor: The majority of the DNA will be in the supercoiled or relaxed form.
-
Topoisomerase I poison (e.g., Camptothecin): An increase in the amount of nicked (open-circular) DNA will be observed.
-
Topoisomerase II poison (e.g., Etoposide): An increase in the amount of linear DNA will be observed.
Caption: Workflow for the DNA cleavage assay to identify topoisomerase poisons.
Cell-Based Validation: Confirming the Mechanism in a Biological Context
While in vitro assays are essential for demonstrating direct enzyme inhibition, it is crucial to confirm that the compound engages its target in a cellular environment and that this engagement leads to the expected biological consequences.
In Vivo Complex of Enzyme (ICE) Assay
The ICE assay is a robust method for quantifying the amount of topoisomerase covalently bound to genomic DNA within cells, providing direct evidence of cleavage complex stabilization by a topoisomerase poison.[9]
Principle: Cells are treated with the test compound, and then lysed. The lysate is subjected to cesium chloride (CsCl) gradient ultracentrifugation.[9] Free proteins have a lower buoyant density and will remain at the top of the gradient, while DNA and any covalently attached proteins will pellet at the bottom due to their higher density.[9] The amount of topoisomerase in the DNA-containing fractions is then quantified by immunoblotting.
Experimental Protocol (Simplified):
-
Cell Treatment: Treat cultured cells with the test compound for a short duration (e.g., 30-60 minutes). Include positive (e.g., etoposide) and negative (vehicle) controls.
-
Lysis: Lyse the cells directly in a CsCl solution containing a strong denaturant (e.g., sarkosyl).
-
Ultracentrifugation: Load the lysate onto a CsCl step gradient and centrifuge at high speed for 24-48 hours.
-
Fractionation: Carefully collect fractions from the bottom of the tube.
-
DNA and Protein Quantification: Measure the DNA content in each fraction. Precipitate the protein from the DNA-containing fractions.
-
Immunoblotting: Resolve the precipitated proteins by SDS-PAGE and perform a Western blot using antibodies specific for Topoisomerase I or II.
Data Interpretation:
A significant increase in the amount of topoisomerase detected in the DNA-containing fractions of compound-treated cells compared to control cells indicates that the compound is a topoisomerase poison.
Cytotoxicity and Cell Cycle Analysis
If a compound is a topoisomerase poison, it should induce DNA damage, leading to cell cycle arrest and ultimately, cell death.
-
Cytotoxicity Assays (e.g., MTT, CellTiter-Glo): These assays measure the dose-dependent effect of the compound on cell viability. The resulting IC50 values can be compared across different cell lines.
-
Cell Cycle Analysis (Flow Cytometry): Topoisomerase inhibitors often cause cell cycle arrest in the S and G2/M phases, as the cell attempts to repair the DNA damage before proceeding through mitosis.[1][10] Cells are treated with the compound, fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Comparative Data for Known Inhibitors:
| Inhibitor | Target | Mechanism | Typical IC50 Range (nM) | Cell Cycle Arrest |
| Camptothecin | Topo I | Poison | 10 - 100 | S/G2 |
| Topotecan | Topo I | Poison | 20 - 200 | S/G2 |
| Etoposide | Topo II | Poison | 100 - 1000 | G2/M |
| Doxorubicin | Topo II | Poison, Intercalator | 50 - 500 | G2/M |
| Merbarone | Topo II | Catalytic Inhibitor | >10,000 | Minimal |
This table provides a baseline for comparing the potency and cellular effects of a novel inhibitor.
Differentiating from Off-Target Effects
A critical aspect of validation is to ensure that the observed cellular phenotype is primarily due to topoisomerase inhibition and not other mechanisms. Key off-target activities to consider for compounds, especially those with planar aromatic structures, include:
-
DNA Intercalation: The compound may bind directly to DNA by inserting itself between base pairs, which can independently cause DNA damage and cytotoxicity. This can be assessed using DNA thermal denaturation assays or by measuring changes in the viscosity of DNA solutions.
-
Inhibition of Other Enzymes: The compound could inhibit other essential enzymes like kinases or polymerases. Screening against a panel of relevant enzymes is advisable.
Conclusion
Validating topoisomerase inhibition as the primary mechanism of action requires a rigorous, multi-pronged approach. By combining direct in vitro enzymatic assays with cell-based target engagement and phenotypic analyses, researchers can build a strong, self-validating case for their compound's mode of action. This comprehensive validation is essential for the confident advancement of novel topoisomerase inhibitors in drug development pipelines.
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A Senior Application Scientist's Guide to Confirming Target Engagement in Cell-Based Assays
For the dedicated researcher, scientist, and drug development professional, the journey from a promising compound to a validated therapeutic is paved with critical questions. None are more fundamental than this: "Is my compound actually binding to its intended target within the complex environment of a living cell?" Answering this question with confidence is the bedrock of successful drug discovery, preventing costly late-stage failures and ensuring that observed phenotypic effects are genuinely linked to the intended mechanism of action.[1][2][3][4][5]
This guide provides an in-depth comparison of key methodologies for confirming target engagement in cell-based assays. Moving beyond a simple listing of techniques, we will delve into the "why" behind experimental choices, providing the technical insights and practical protocols necessary to empower you to make informed decisions for your specific research needs.
The Imperative of Cellular Context in Target Engagement
Biochemical assays using purified proteins are invaluable for initial screening and characterization of compound-target interactions. However, the intracellular environment is a bustling metropolis of macromolecules, cofactors, and competing ligands, all of which can influence a compound's ability to find and bind its target.[6][7] Therefore, confirming target engagement in a cellular context is not just a confirmatory step; it is a critical validation of a compound's potential as a therapeutic or a chemical probe.[4][8]
This guide will focus on five prominent techniques for assessing target engagement in cells:
-
Cellular Thermal Shift Assay (CETSA®)
-
NanoBioluminescence Resonance Energy Transfer (NanoBRET™)
-
Förster Resonance Energy Transfer (FRET)
-
Cell-Based Surface Plasmon Resonance (SPR)
-
Isothermal Titration Calorimetry (ITC) with Cell Lysates
Comparative Analysis of Target Engagement Methodologies
Each method for determining target engagement has its own set of strengths and weaknesses. The optimal choice depends on factors such as the nature of the target protein, the availability of reagents, throughput requirements, and the specific questions being asked.
| Method | Principle | Advantages | Disadvantages | Throughput | Key Parameters Measured |
| CETSA® | Ligand binding increases the thermal stability of the target protein. | Label-free, applicable to native proteins, can be used in intact cells and tissues.[9][10] | Not all binding events cause a significant thermal shift, lower throughput for traditional Western blot detection.[11][12] | Low to High (with adaptations) | Target engagement, thermal stability shift (ΔTm) |
| NanoBRET™ | Energy transfer from a NanoLuc® luciferase-tagged target to a fluorescent tracer upon binding. | High sensitivity, quantitative, real-time measurements in live cells, high throughput.[1][11] | Requires genetic modification of the target protein, dependent on a suitable fluorescent tracer. | High | Target occupancy, affinity, residence time.[11] |
| FRET | Distance-dependent energy transfer between two fluorophores. | Can be used to study protein-protein interactions and conformational changes in live cells. | Requires genetic modification with two different fluorophores, potential for spectral overlap and background fluorescence.[13] | Medium | Proximity of tagged molecules, conformational changes. |
| Cell-Based SPR | Changes in refractive index at a sensor surface upon binding of cells or molecules to immobilized targets. | Label-free, real-time kinetics. | Technically challenging, potential for non-specific binding, difficult to determine molar concentrations of cellular components.[14][15] | Low to Medium | Association and dissociation rates (ka, kd), affinity (KD). |
| ITC with Cell Lysates | Measures the heat change upon binding of a ligand to a target in cell lysate. | Label-free, provides a complete thermodynamic profile of the interaction. | Requires large amounts of protein, lower throughput, technically demanding.[16] | Low | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). |
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the key experiments discussed. These protocols are intended as a starting point and may require optimization for your specific target and cell type.
Cellular Thermal Shift Assay (CETSA®) Protocol
This protocol describes a typical CETSA experiment using Western blotting for detection.
1. Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with the desired concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
2. Heating Step: a. Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors). b. Aliquot the cell suspension into PCR tubes. c. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[10]
3. Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. b. Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[13] c. Carefully collect the supernatant and determine the protein concentration.
4. Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). d. Detect the signal and quantify the band intensities.
5. Data Analysis: a. Plot the band intensity of the soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. b. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and therefore target engagement.[17]
NanoBRET™ Target Engagement Assay Protocol
This protocol outlines the general steps for performing a NanoBRET™ target engagement assay in live cells.
1. Cell Preparation: a. Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase. b. Seed the transfected cells into a white, opaque 96- or 384-well plate and incubate for 24-48 hours to allow for protein expression.
2. Compound and Tracer Addition: a. Prepare serial dilutions of the test compound. b. Add the test compound to the cells and incubate for a predetermined time (e.g., 2 hours) at 37°C. c. Add the fluorescent NanoBRET™ tracer to the cells. The tracer is a cell-permeable ligand for the target protein conjugated to a fluorophore.
3. Signal Detection: a. Add the Nano-Glo® substrate to the wells. b. Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters: one for the donor (NanoLuc®) emission and one for the acceptor (tracer) emission.
4. Data Analysis: a. Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. b. A decrease in the NanoBRET™ ratio in the presence of the test compound indicates displacement of the tracer and therefore target engagement by the compound. c. Plot the NanoBRET™ ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.
Visualizing Workflows and Pathways
Understanding the flow of an experiment or the complexity of a signaling pathway is greatly enhanced by visualization. Below are Graphviz diagrams illustrating key concepts in target engagement.
Caption: CETSA Experimental Workflow.
Caption: Principle of the NanoBRET Assay.
Caption: EGFR Signaling Pathway for FRET Analysis.
Conclusion: An Integrated Approach to Target Engagement
As a Senior Application Scientist, my recommendation is to approach target engagement validation with a strategic mindset. Consider the stage of your drug discovery program, the nature of your target, and the resources available. By thoughtfully selecting and applying the methodologies outlined in this guide, you can build a comprehensive and compelling data package that provides unequivocal evidence of your compound's mechanism of action, ultimately increasing the probability of success in the long and challenging road to a new therapeutic.
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A Researcher's Guide to Preclinical Benchmarking Against Standard-of-Care Chemotherapy
In the landscape of oncology drug development, the ultimate goal is to introduce novel therapeutics that offer superior efficacy, improved safety profiles, or the ability to overcome resistance compared to existing treatments. A critical step in this journey is the rigorous preclinical benchmarking of an investigational agent against the current standard-of-care (SoC) chemotherapy. This guide provides a framework for designing and executing these crucial comparative studies, ensuring scientific integrity and generating robust data to inform clinical translation.
The Imperative of Contextual Benchmarking
Before embarking on any experimental work, it is paramount to understand that "standard-of-care" is not a monolithic entity. It is highly dependent on the cancer type, subtype, stage of the disease, and prior lines of treatment.[1][2] Therefore, the initial and most critical step is to define the specific clinical setting for which the new therapeutic is intended. This decision will dictate the choice of appropriate SoC agents, relevant preclinical models, and meaningful experimental endpoints.
For the purpose of this guide, we will focus on two distinct and challenging malignancies as illustrative examples: Non-Small Cell Lung Cancer (NSCLC) and Triple-Negative Breast Cancer (TNBC) .
-
NSCLC: Platinum-based chemotherapy, often in combination with a taxane, remains a cornerstone of treatment for many patients with advanced NSCLC.[2] A common regimen is the combination of cisplatin and paclitaxel.[2][3]
-
TNBC: This aggressive subtype of breast cancer lacks targeted therapy options for many patients, making chemotherapy the primary systemic treatment. Anthracycline-based regimens, such as those including doxorubicin, often combined with cyclophosphamide and a taxane, are frequently employed.[4][5][6]
Phase 1: In Vitro Characterization - Establishing a Cellular Efficacy Profile
The initial phase of benchmarking involves characterizing the cytotoxic or cytostatic activity of the investigational agent against the chosen SoC chemotherapy in well-defined cancer cell lines. This allows for a direct comparison of intrinsic cellular potency.
The Rationale for In Vitro Assays
-
Controlled Environment: In vitro assays offer a highly controlled environment to dissect the direct effects of a compound on cancer cells, minimizing the confounding variables present in a whole organism.
-
High-Throughput Screening: These assays are amenable to high-throughput formats, enabling the rapid evaluation of a wide range of drug concentrations and combinations.[7]
-
Mechanistic Insights: In vitro systems are ideal for elucidating the mechanism of action of a novel agent and how it compares to or synergizes with SoC drugs.
Key In Vitro Assay: The Cytotoxicity (MTT/MTS) Assay
A foundational method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.[7][8] This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[8]
Caption: Workflow for a standard in vitro cytotoxicity assay.
-
Cell Seeding:
-
Drug Treatment:
-
Prepare a 2X stock of your investigational agent and the SoC chemotherapy (e.g., cisplatin for A549, doxorubicin for MCF-7) in the appropriate medium.
-
Perform serial dilutions to create a range of concentrations that will span from no effect to complete cell death. A common starting point is a high concentration of 10-100 µM, with 5- to 10-fold dilutions.[11]
-
Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only control wells.
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Reagent Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.[12]
-
Data Presentation: In Vitro Cytotoxicity
| Cell Line | Standard-of-Care Agent | Investigational Agent | SoC IC50 (µM) | Investigational Agent IC50 (µM) |
| A549 (NSCLC) | Cisplatin | Compound X | Data from experiment | Data from experiment |
| MCF-7 (TNBC) | Doxorubicin | Compound X | ~1.0 - 4.0[12] | Data from experiment |
Note: IC50 values can vary depending on experimental conditions such as incubation time and cell density.[13][14]
Phase 2: In Vivo Efficacy Studies - Modeling the Tumor Microenvironment
While in vitro assays are invaluable for initial screening, they do not recapitulate the complexities of a tumor within a living organism. Therefore, in vivo studies are essential to assess the therapeutic efficacy of a novel agent in a more physiologically relevant context.
The Rationale for In Vivo Models
-
Tumor Microenvironment: In vivo models incorporate the tumor microenvironment, including stromal cells, vasculature, and immune components (in certain models), which can significantly influence drug response.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): These models allow for the evaluation of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, and how these relate to its therapeutic effect.
-
Toxicity Assessment: In vivo studies provide an initial assessment of the investigational agent's toxicity profile and help to establish a therapeutic window.
The Gold Standard: Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, created by implanting fresh tumor tissue from a patient into an immunodeficient mouse, have become the preferred platform for preclinical oncology research.[15][16] They are considered superior to traditional cell line-derived xenografts because they better preserve the histological and genetic characteristics of the original human tumor.[16]
Caption: Workflow for a patient-derived xenograft (PDX) efficacy study.
-
Model Selection and Expansion:
-
Select a well-characterized NSCLC PDX model that reflects the target patient population.
-
Expand the model by passaging tumor fragments into a cohort of immunodeficient mice (e.g., NOD/SCID).
-
-
Study Initiation and Randomization:
-
Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group).
-
Treatment groups should include:
-
Vehicle control
-
Investigational agent
-
SoC chemotherapy (e.g., cisplatin at a clinically relevant dose)
-
Combination of the investigational agent and SoC
-
-
-
Treatment and Monitoring:
-
Administer the treatments according to a clinically relevant schedule. For example, cisplatin may be administered intraperitoneally once a week.[17]
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Adhere to strict animal welfare guidelines, including defined humane endpoints for tumor burden or signs of distress.[18][19]
-
-
Data Analysis:
-
At the end of the study (typically 21-28 days or when control tumors reach a specified size), calculate the Tumor Growth Inhibition (TGI). A common formula is:
-
Statistically compare the tumor growth between the different treatment groups.
-
Data Presentation: In Vivo Efficacy
| PDX Model | Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| NSCLC-001 | Vehicle | Data from experiment | N/A | Data from experiment |
| Compound X | Data from experiment | Calculated | Data from experiment | |
| Cisplatin | Data from experiment | Calculated | Data from experiment | |
| Compound X + Cisplatin | Data from experiment | Calculated | Data from experiment |
Interpreting the Data and Planning for the Future
The ultimate goal of this comprehensive benchmarking is to generate a data package that clearly articulates the potential advantages of the investigational agent over the current standard of care.
-
Superior Efficacy: A significantly higher TGI in the investigational agent group compared to the SoC group suggests superior efficacy.
-
Combination Synergy: If the combination of the investigational agent and SoC results in a greater TGI than either agent alone, this indicates potential for a synergistic or additive effect.
-
Improved Safety Profile: Similar efficacy to SoC but with less body weight loss or other signs of toxicity suggests an improved safety profile.
-
Overcoming Resistance: If the investigational agent shows activity in a PDX model known to be resistant to the SoC, this is a strong indicator of its potential to address unmet clinical needs.
The data generated from these studies, when conducted with scientific rigor and a clear clinical context, will form the foundation of the preclinical data package required for regulatory submissions and will be instrumental in guiding the design of future clinical trials.[22][23]
References
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SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]
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PMC. (2018, January 6). Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins. [Link]
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A Phase II Study of Paclitaxel and Cisplatin Combination Chemotherapy in Advanced Non-small-cell Lung Cancer. (n.d.). [Link]
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PMC. (n.d.). Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. [Link]
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PubMed Central. (2025, November 14). FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products: Early Phase Trials Using Innovative Trial Designs and Biomarkers. [Link]
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Spandidos Publications. (2015, March 23). Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts. [Link]
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Medscape Reference. (2025, October 1). Non-Small Cell Lung Cancer (NSCLC) Treatment Protocols. [Link]
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Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. (2016, June 3). [Link]
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ASCO Publications. (2023, January 24). Updated results of paclitaxel and cisplatin in combination with anlotinib as first-line treatment for patients with advanced ESCC: A multicenter, single-arm, open-label phase II clinical trial. [Link]
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Protocols.io. (2019, October 17). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. [Link]
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ASCO Publications. (2023, June 19). Early-Stage Triple-Negative Breast Cancer Journey: Beginning, End, and Everything in Between. [Link]
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Triple-Negative Breast Cancer Treatment. (n.d.). [Link]
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second scight. (2025, January 3). Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. [Link]
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PMC. (n.d.). Effective combination chemotherapy with paclitaxel and cisplatin with or without human granulocyte colony-stimulating factor and/or erythropoietin in patients with advanced gastric cancer. [Link]
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CODE OF PRACTICE ANIMAL EXPERIMENTS IN CANCER RESEARCH. (n.d.). [Link]
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Treatment options for non small cell lung cancer (NSCLC). (n.d.). [Link]
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YouTube. (2021, December 10). Webinar: Predictive Pre Clinical Oncology Studies Using Patient-Derived Xenograft Platforms. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one: A Risk-Based Approach to Personal Protective Equipment and Safe Operations
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one. As a novel quinolinone derivative, its specific toxicological properties are not yet fully characterized. Therefore, this document establishes a comprehensive safety framework by analyzing the hazards associated with structurally similar compounds. The core principle is to treat the compound with a high degree of caution, implementing robust engineering controls and personal protective equipment (PPE) to minimize any potential exposure.
Hazard Assessment: An Evidence-Based Analysis
Given the absence of a specific Safety Data Sheet (SDS) for the target molecule, a hazard assessment was conducted based on quinolinone derivatives and related fluorinated aromatic compounds. The probable hazard classifications are summarized below. This conservative approach ensures a high margin of safety.
| Hazard Classification | GHS Code | Anticipated Risk |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation upon direct contact.[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| Respiratory Irritation | H335 | May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2][3] |
These classifications are derived from compounds sharing the core quinolinone scaffold, which is known for a wide range of biological activities, and the fluorophenyl moiety, which can influence metabolic pathways and reactivity.[4][5]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is the most critical barrier between the researcher and potential chemical exposure.[6] The following protocol is mandatory for all operations involving 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood. This is the primary and most effective means of preventing inhalation exposure by containing dust and vapors at the source.[2]
Essential PPE Ensemble
| PPE Category | Specification | Rationale and Causality |
| Hand Protection | Nitrile Gloves (minimum 4 mil thickness) | Nitrile provides excellent resistance to a broad spectrum of chemicals and solvents. Double-gloving is recommended when handling larger quantities or for extended procedures to protect against undetected micro-tears. |
| Eye & Face Protection | ANSI Z87.1-rated Safety Goggles | Goggles provide a full seal around the eyes, offering superior protection from splashes, dust, and aerosols compared to standard safety glasses.[7] A face shield should be worn over goggles during procedures with a high risk of splashing.[7] |
| Respiratory Protection | Not required if working in a fume hood. | A fume hood provides adequate respiratory protection. If work must be done outside a hood (not recommended), a NIOSH-approved N95 respirator is the minimum requirement for handling the powder to prevent inhalation of fine particulates. |
| Protective Clothing | Flame-Resistant (FR) Lab Coat, Long Pants, Closed-toe Shoes | A fully buttoned lab coat protects the skin and personal clothing from accidental spills.[7] Long pants and closed-toe shoes are standard laboratory practice to ensure no skin is exposed. |
Operational Workflow: From Weighing to Disposal
This section provides a step-by-step protocol for the safe handling of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one, ensuring a self-validating system of safety checks at each stage.
Step 1: Preparation and Pre-Handling Safety Checks
-
Verify Fume Hood Functionality: Ensure the fume hood is on, and the airflow monitor indicates normal operation.
-
Assemble All Materials: Before bringing the compound into the hood, gather all necessary equipment: spatulas, weigh paper/boats, vials, solvents, and waste containers.
-
Don PPE: Put on all required PPE as detailed in the table above. Check gloves for any visible defects.
Step 2: Weighing and Solution Preparation (Inside Fume Hood)
-
Tare the Balance: Place a weigh boat on the analytical balance inside the fume hood and tare it.
-
Dispense the Compound: Carefully use a clean spatula to transfer the desired amount of the solid compound to the weigh boat. Avoid any actions that could generate dust.
-
Transfer to Vessel: Gently transfer the weighed powder into the designated reaction vessel or vial.
-
Add Solvent: Slowly add the desired solvent, directing the stream to the side of the vessel to avoid splashing and aerosolization of the powder.
Step 3: Post-Handling Decontamination
-
Clean Equipment: Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Wipe Down Surfaces: Thoroughly wipe down the balance and the work surface inside the fume hood.
-
Segregate Waste: Dispose of all contaminated consumables (weigh boats, wipes, pipette tips) in the designated solid hazardous waste container.
Caption: A flowchart illustrating the key stages of safely handling the quinolinone compound.
Emergency and Disposal Plans
Spill Response
-
Small Spill (in fume hood): Absorb with a chemical absorbent pad or sand. Wipe the area clean with a suitable solvent. Place all contaminated materials in a sealed bag and dispose of them as hazardous solid waste.
-
Large Spill: Evacuate the immediate area and alert laboratory safety personnel.
Exposure Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Waste Disposal
-
Chemical Waste: Any unused compound or solutions containing it must be disposed of in a clearly labeled hazardous liquid waste container. Do not pour down the drain.[2][8]
-
Contaminated Consumables: All disposable items that have come into contact with the compound (gloves, weigh paper, pipette tips, etc.) must be placed in a sealed container labeled as hazardous solid waste.[2]
-
Empty Containers: Rinse the original container three times with a suitable solvent. Dispose of the rinsate in the hazardous liquid waste container. The empty, triple-rinsed container can then be disposed of according to institutional guidelines.
By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work with 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one, ensuring both personal safety and the integrity of their research.
References
- CymitQuimica. (2024). Safety Data Sheet.
- Angene Chemical. (2025). Safety Data Sheet.
- Synquest Labs. (2023). Perfluoromethoxypropionoyl fluoride Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol.
- Biosynth. (2023). Safety Data Sheet.
- ACS Material. (2020). PPE and Safety for Chemical Handling.
- Trimaco. (2023). Essential Chemical PPE.
- PubMed. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review.
- PubMed. (2024). Quinoline Derivatives in Discovery and Development of Pesticides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
